(4-Bromobutoxy)(tert-butyl)dimethylsilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobutoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORLKVKBZRVNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342491 | |
| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89043-32-3 | |
| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromobutoxy)(tert-butyl)dimethylsilane: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromobutoxy)(tert-butyl)dimethylsilane is a bifunctional chemical compound widely utilized in the field of medicinal chemistry and drug discovery. Its structure incorporates a tert-butyldimethylsilyl (TBDMS) protecting group and a terminal alkyl bromide, making it a valuable linker molecule. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and characterization, along with illustrative diagrams of its application in protein degradation pathways, are presented to support researchers in its effective utilization.
Chemical Structure and Identification
This compound is a silane derivative with a linear four-carbon chain. One terminus of the chain is functionalized with a bromine atom, while the other is connected to a tert-butyldimethylsilyloxy group.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 89043-32-3[1] |
| Molecular Formula | C₁₀H₂₃BrOSi[1] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCBr[1] |
| InChIKey | YORLKVKBZRVNMZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 267.28 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment[2] |
Spectroscopic Data
Spectroscopic data is essential for the identification and quality control of this compound. While detailed spectra are often found in specialized databases, the key expected spectral features are outlined below.
Table 3: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Expected signals for tert-butyl protons (~0.9 ppm), dimethylsilyl protons (~0.1 ppm), and methylene protons of the butoxy chain (multiple signals between 1.5-3.7 ppm). |
| ¹³C NMR | Expected signals for the carbon atoms of the tert-butyl group, dimethylsilyl group, and the four distinct carbons of the butoxy chain. Data is available in spectral databases.[1] |
| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center reports a spectrum for this compound (NIST Number: 284446). Key fragments would arise from the loss of the tert-butyl group and cleavage of the butoxy chain.[1] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks for C-H stretching and bending, Si-C stretching, and C-O stretching. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of similar haloalkoxy(tert-butyl)dimethylsilane compounds.
Materials:
-
4-Bromo-1-butanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 4-bromo-1-butanol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery: PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The butoxy chain of this compound serves as a flexible linker connecting the POI-binding ligand and the E3 ligase-binding ligand.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that results in the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a sequential coupling strategy.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable reagent in modern drug discovery. Its bifunctional nature allows for the straightforward synthesis of linker-based molecules, most notably PROTACs. The information provided in this technical guide, including its properties, synthesis, and application workflows, serves as a comprehensive resource for researchers aiming to leverage this compound in their drug development endeavors. The continued exploration of PROTACs and other novel therapeutic modalities will undoubtedly ensure the sustained importance of linkers such as this compound.
References
An In-depth Technical Guide to (4-bromobutoxy)(tert-butyl)dimethylsilane (CAS 89043-32-3): A Core Component in Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-bromobutoxy)(tert-butyl)dimethylsilane, a key bifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Identification
This compound, identified by CAS number 89043-32-3, is an organosilicon compound featuring a terminal bromine atom and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This unique structure allows for sequential, chemoselective reactions, making it a valuable tool in multi-step organic synthesis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference. Please note that some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃BrOSi | PubChem[1] |
| Molecular Weight | 267.28 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 89043-32-3 | PubChem[1] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCBr | PubChem[1] |
| InChI Key | YORLKVKBZRVNMZ-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point (Predicted) | 250.4 ± 13.0 °C | ChemicalBook |
| Density (Predicted) | 1.073 ± 0.06 g/cm³ | ChemicalBook |
| Appearance | Colorless liquid (likely) | |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 4-bromo-1-butanol with a tert-butyldimethylsilyl group. The reactivity of this molecule is characterized by the distinct functionalities at its two ends: the alkyl bromide and the silyl ether.
Synthesis Protocol
Reaction:
Materials and Reagents:
-
4-bromo-1-butanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-1-butanol (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq) or triethylamine (2.0 eq).
-
If using triethylamine, a catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Reactivity Profile
The two reactive ends of this compound allow for a modular approach in synthesis.
-
Alkyl Bromide: The primary alkyl bromide is susceptible to nucleophilic substitution reactions (typically Sₙ2). This allows for the attachment of the linker to a nucleophilic site on a target molecule, such as an amine, phenol, or thiol.
-
TBDMS Ether: The tert-butyldimethylsilyl ether is a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions, including those used for nucleophilic substitution at the bromide end. The TBDMS group can be selectively deprotected under acidic conditions or, more commonly, using a fluoride source such as tetrabutylammonium fluoride (TBAF) to reveal the primary alcohol for subsequent functionalization.
Application in PROTAC Synthesis
A primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a sequential, two-step coupling process. The following diagram and protocol outline a general experimental workflow.
References
An In-depth Technical Guide to the Synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane from 4-bromo-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane, a valuable bifunctional molecule often utilized as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and as an intermediate in various organic syntheses.[1] The described procedure involves the protection of the primary alcohol of 4-bromo-1-butanol as a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group in organic chemistry.[2]
The TBDMS group is favored for its stability across a wide range of reaction conditions, yet it can be selectively removed when necessary.[2] The steric bulk of the TBDMS group allows for high selectivity in the silylation of less sterically hindered primary alcohols.[2]
Reaction Scheme
The synthesis proceeds via the reaction of 4-bromo-1-butanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an anhydrous aprotic solvent.
Figure 1. Synthesis of this compound.
Quantitative Data of Key Compounds
A summary of the key physical and chemical properties of the starting material and the final product is provided in Table 1.
| Property | 4-bromo-1-butanol | This compound |
| CAS Number | 33036-62-3 | 89043-32-3[3] |
| Molecular Formula | C₄H₉BrO | C₁₀H₂₃BrOSi[3] |
| Molecular Weight | 153.02 g/mol | 267.28 g/mol [3] |
| Boiling Point | 56-58 °C | Not available |
| Density | 1.68 g/cm³ | Not available |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound from 4-bromo-1-butanol.
Materials:
-
4-bromo-1-butanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1-butanol (1.0 eq). Dissolve the alcohol in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add imidazole (2.2 eq). Stir until all the imidazole has dissolved. Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Logical Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic workflow for this compound.
References
In-depth Technical Guide: Spectral Analysis of (4-Bromobutoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (4-Bromobutoxy)(tert-butyl)dimethylsilane. The information presented is intended to support researchers and professionals in drug development and other scientific fields in the identification and characterization of this compound.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.63 | t | 2H | O-CH₂ -CH₂- |
| 3.42 | t | 2H | CH₂-CH₂ -Br |
| 1.89 | p | 2H | -CH₂-CH₂ -CH₂- |
| 1.60 | p | 2H | O-CH₂-CH₂ -CH₂- |
| 0.89 | s | 9H | -C(CH₃ )₃ |
| 0.05 | s | 6H | -Si(CH₃ )₂- |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 62.8 | O-C H₂- |
| 33.8 | C H₂-Br |
| 31.2 | -CH₂-C H₂-CH₂- |
| 29.8 | O-CH₂-C H₂-CH₂- |
| 26.0 | -C (CH₃)₃ |
| 18.4 | -C (CH₃)₃ |
| -5.2 | -Si(C H₃)₂- |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 211/213 | Moderate | [M - C₄H₉]⁺ |
| 167/169 | Moderate | [Br(CH₂)₄O]⁺ |
| 129 | High | [M - Br - C₄H₈O]⁺ |
| 75 | High | [(CH₃)₂SiOH]⁺ |
| 57 | High | [C₄H₉]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
Mass Spectrometry (MS):
Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which separated the compound before it entered the mass spectrometer. The mass spectrometer was operated in full scan mode to detect a wide range of mass-to-charge ratios.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with annotations for the proton and carbon environments corresponding to the NMR data.
Caption: Molecular structure with NMR assignments.
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.
Caption: Key fragmentations in the mass spectrum.
The Indispensable Shield: An In-Depth Technical Guide to tert-Butyldimethylsilyl (TBDMS) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic use of protecting groups is paramount. Among the arsenal of chemical shields available to a synthetic chemist, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out as a versatile and robust protector for hydroxyl functionalities. Its widespread adoption stems from a favorable combination of stability under a broad range of reaction conditions, ease of introduction, and selective removal, making it an indispensable tool for navigating complex synthetic pathways. This technical guide provides a comprehensive overview of the TBDMS protecting group, from its fundamental properties to detailed experimental protocols and its application in sophisticated synthetic strategies.
Core Principles: Understanding the TBDMS Group
The TBDMS group is a silyl ether, formed by the reaction of an alcohol with a tert-butyldimethylsilylating agent, most commonly tert-butyldimethylsilyl chloride (TBDMSCl). The key to the TBDMS group's utility lies in the steric hindrance provided by the bulky tert-butyl group attached to the silicon atom. This steric bulk shields the silicon-oxygen bond from nucleophilic and electrophilic attack, rendering the protected hydroxyl group unreactive under a variety of conditions where less hindered silyl ethers, such as trimethylsilyl (TMS) ethers, would be cleaved.[1][2]
The stability of the TBDMS ether is significantly greater than that of the TMS ether, being approximately 10,000 times more stable towards hydrolysis.[3] This enhanced stability allows for a wider range of chemical transformations to be performed on the protected molecule without premature deprotection.
Silylation: The Introduction of the TBDMS Protecting Group
The most common method for the introduction of the TBDMS group is the reaction of an alcohol with TBDMSCl in the presence of a base.[4] Imidazole is a frequently used catalyst and base for this transformation, typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] The reaction proceeds via the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[4]
Experimental Protocol: TBDMS Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add imidazole.
-
Stir the solution until the imidazole has completely dissolved.
-
Add TBDMSCl portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For more hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[1]
Desilylation: The Removal of the TBDMS Protecting Group
A key advantage of the TBDMS group is the variety of mild conditions under which it can be removed. The most common method for TBDMS deprotection is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[4] The high affinity of the fluoride ion for silicon drives the cleavage of the strong silicon-oxygen bond.[4]
Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield the deprotected alcohol.[3]
Stability of Silyl Ethers: A Quantitative Comparison
The utility of silyl protecting groups in complex synthesis is dictated by their relative stability. The steric hindrance around the silicon atom is the primary factor governing this stability. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, highlighting the superior stability of TBDMS compared to TMS and its relationship to other bulky silyl groups.
| Silyl Ether | Common Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[2][3][5] |
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules with multiple hydroxyl groups, the ability to selectively deprotect one alcohol in the presence of others is crucial. This is achieved through an "orthogonal" protecting group strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions. The differential stability of silyl ethers allows for their use in such strategies. For instance, a labile TMS group can be cleaved under mild acidic conditions that leave a more robust TBDMS group intact. Similarly, a TBDMS group can often be removed selectively in the presence of the even more stable TBDPS group.[6]
Experimental Protocol: Selective Deprotection of a Primary TBDMS Ether in the Presence of a TBDPS Ether
Objective: To selectively cleave a primary TBDMS ether while leaving a more sterically hindered secondary TBDPS ether intact using TBAF.
Materials:
-
Substrate containing both a primary TBDMS ether and a secondary TBDPS ether (1.0 equiv)
-
1.0 M solution of TBAF in THF (1.1 equiv)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF dropwise to the stirred solution.
-
Monitor the reaction progress closely by TLC. The less hindered primary TBDMS ether should be cleaved preferentially.
-
Once the starting material is consumed and the desired partially deprotected product is formed, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the alcohol with the intact TBDPS ether.[7]
Applications in Drug Development and Nucleoside Chemistry
The TBDMS group is extensively used in the synthesis of pharmaceuticals and other bioactive molecules. Its reliability and well-understood reactivity make it a go-to choice for protecting alcohols during the construction of complex carbon skeletons.
In the field of nucleoside and nucleotide chemistry, the TBDMS group has been a workhorse for the protection of the 2'-hydroxyl group of ribonucleosides during the synthesis of RNA.[8][9] This protection is critical to prevent unwanted side reactions and to ensure the correct formation of the phosphodiester backbone. The stability of the TBDMS group to the conditions used for oligonucleotide synthesis, coupled with its clean removal, has made it a valuable tool in the development of nucleic acid-based therapeutics.[8][10]
Beyond Alcohols: Protection of Other Functional Groups
While primarily used for alcohols, TBDMSCl can also be employed to protect other functional groups such as amines and thiols, forming N-silylated and S-silylated compounds, respectively.[11] The conditions for these protections are similar to those used for alcohols, often employing a base in an aprotic solvent. The resulting silylated amines and thiols exhibit enhanced stability compared to their TMS-protected counterparts.
Potential Side Reactions
Despite its robustness, potential side reactions involving the TBDMS group should be considered. Under certain basic or acidic conditions, silyl groups can migrate between adjacent hydroxyl groups, particularly in diol systems. This migration is generally slower for the sterically hindered TBDMS group compared to less bulky silyl groups like TMS.[3][12]
Conclusion
The tert-butyldimethylsilyl protecting group is a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the temporary masking of hydroxyl and other functional groups. Its well-balanced profile of stability, ease of introduction, and selective removal has solidified its place in the synthetic chemist's toolbox. A thorough understanding of its properties, as outlined in this guide, empowers researchers, scientists, and drug development professionals to design and execute more efficient and successful synthetic strategies for the creation of complex and valuable molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. researchgate.net [researchgate.net]
The Dual Nature of Reactivity: An In-depth Technical Guide to Alkyl Bromides in Bifunctional Molecules
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Nuances of Alkyl Bromide Reactivity in Complex Molecular Architectures.
The strategic incorporation of alkyl bromides into bifunctional molecules is a cornerstone of modern medicinal chemistry and drug development. Their reactivity, exquisitely sensitive to the molecular context, allows for the design of highly specific therapeutic agents, including potent covalent inhibitors. This technical guide delves into the core principles governing the reactivity of these molecules, offering a detailed examination of intramolecular reactions, the influence of neighboring groups, and the application of these concepts in creating targeted therapeutics.
Core Concepts: Understanding the Reactivity Landscape
The reactivity of an alkyl bromide is fundamentally dictated by its susceptibility to nucleophilic substitution (SN1 and SN2 reactions). In bifunctional molecules, this reactivity is significantly modulated by the presence of a second functional group. This group can act as an internal nucleophile, leading to intramolecular reactions and often a dramatic increase in reaction rate through a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance .
NGP occurs when a nearby functional group with a lone pair of electrons (e.g., amines, sulfides, ethers) or π-electrons (e.g., alkenes, aromatic rings) participates in the rate-determining step of a substitution reaction. This participation typically involves the formation of a cyclic intermediate, which is then opened by an external nucleophile. The result is often an overall retention of stereochemistry, a hallmark of NGP, due to a double inversion process.
The propensity for a bifunctional alkyl bromide to undergo an intramolecular versus an intermolecular reaction is influenced by several factors, including the length of the alkyl chain connecting the two functional groups, the nature of the participating group, and the reaction conditions. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored.
Quantitative Analysis of Reactivity
The influence of the neighboring group on the reactivity of the alkyl bromide can be quantified by comparing the rate of the intramolecular reaction to that of a similar intermolecular reaction. This rate enhancement is a direct measure of the anchimeric assistance provided by the neighboring group.
Table 1: Kinetic Data for Bifunctional Alkylating Agents
| Compound Class | Compound | Reaction Conditions | Kinetic Parameter | Value | Reference |
| Nitrogen Mustards | Nitrogen Mustard HN-3 | Anhydrous, 25.0 °C | Half-life (t1/2) | 30.14 hours | [1] |
| Bis(2-chloroethyl)amine | Anhydrous, 25.0 °C | Half-life (t1/2) | 22.73 hours | [1] | |
| Sulfur Mustards | Sulfur Mustard (HD) | Anhydrous, 25.0 °C (with sodium ethoxide) | Half-life (t1/2) | 125 minutes | [1] |
| Sulfur Mustard (HD) | Anhydrous, 25.0 °C (with sodium ethoxide and DETA) | Half-life (t1/2) | < 1.5 minutes (>120x faster) | [1] |
Note: While the table above provides data for alkyl chlorides (mustards), the principles of reactivity and the influence of the neighboring nitrogen and sulfur atoms are directly analogous to their alkyl bromide counterparts.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount to understanding the reactivity of bifunctional alkyl bromides. Several techniques can be employed, with the choice depending on the reaction rate and the properties of the reactants and products.
NMR Spectroscopy for Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time.
Protocol:
-
Sample Preparation: Prepare a solution of the bifunctional alkyl bromide in a suitable deuterated solvent within an NMR tube. If an internal standard is used for quantification, it should be added at this stage.
-
Spectrometer Setup: The NMR spectrometer should be pre-warmed to the desired reaction temperature. The instrument is then tuned and shimmed using a sample with a similar composition to the reaction mixture.
-
Initiation of Reaction: The second reactant (e.g., a nucleophile or a catalyst) is added to the NMR tube, and data acquisition is started immediately. A stopwatch should be used to record the time of each measurement.
-
Data Acquisition: A series of 1D spectra are acquired at regular time intervals. This can be automated using the spectrometer's software.
-
Data Analysis: The concentration of reactants and products at each time point is determined by integrating the corresponding signals in the NMR spectra. Plotting concentration versus time allows for the determination of the reaction rate and order.
Conductometric Titration
This method is suitable for reactions that involve a change in the number or type of ions in solution.
Protocol:
-
Apparatus Setup: A conductivity cell connected to a conductometer is immersed in a beaker containing the reactant solution. The solution is stirred continuously.
-
Initial Measurement: The initial conductivity of the solution is recorded.
-
Titration: The titrant is added in small, precise volumes from a burette. After each addition, the conductivity is allowed to stabilize before a reading is taken.
-
Data Analysis: A graph of conductivity versus the volume of titrant added is plotted. The equivalence point of the reaction is identified by a sharp change in the slope of the graph.
Stopped-Flow Spectroscopy for Fast Reactions
For reactions that are complete within milliseconds to seconds, stopped-flow spectroscopy is the technique of choice.
Protocol:
-
Instrument Setup: The reactant solutions are loaded into separate syringes in the stopped-flow instrument. The observation cell is placed in the light path of a spectrophotometer or fluorometer.
-
Rapid Mixing: The syringes are driven simultaneously, forcing the reactants into a mixing chamber.
-
Flow and Stoppage: The mixed solution flows through the observation cell and into a stopping syringe. When the stopping syringe is full, the flow is abruptly halted.
-
Data Acquisition: The change in absorbance or fluorescence is recorded as a function of time, starting from the moment the flow stops.
-
Data Analysis: The resulting kinetic trace is fitted to an appropriate rate equation to determine the rate constant of the reaction.
Application in Drug Development: Covalent Inhibition of Kinases
Bifunctional molecules containing an alkyl bromide can be designed as targeted covalent inhibitors. These drugs first bind non-covalently to their target protein, and then the alkyl bromide "warhead" forms a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site. This irreversible inhibition can lead to enhanced potency and a prolonged duration of action.
A prime example of a target for such inhibitors is Bruton's tyrosine kinase (BTK) , a member of the Tec family of kinases that plays a crucial role in B-cell signaling. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.
Visualizing the BTK Signaling Pathway and Covalent Inhibition
The following diagram illustrates a simplified BTK signaling pathway and the mechanism of its covalent inhibition.
Caption: Simplified BTK signaling pathway and covalent inhibition.
The diagram illustrates how antigen binding to the B-Cell Receptor (BCR) initiates a signaling cascade, leading to the activation of BTK. Activated BTK then phosphorylates PLCγ2, triggering downstream pathways that result in B-cell proliferation and survival. A bifunctional alkyl bromide inhibitor can irreversibly bind to a cysteine residue (Cys481) in the active site of BTK, blocking its activity and interrupting this signaling cascade.
Logical Workflow for Assessing Reactivity
The decision-making process for predicting the reactivity of a bifunctional alkyl bromide can be visualized as follows:
Caption: Workflow for predicting the dominant reaction pathway.
Conclusion
The reactivity of alkyl bromides within bifunctional molecules is a rich and complex field with profound implications for drug discovery. By understanding the principles of neighboring group participation and employing rigorous kinetic analysis, researchers can harness this reactivity to design novel therapeutics with high specificity and efficacy. The development of covalent inhibitors targeting key signaling molecules like BTK exemplifies the power of this approach, offering promising avenues for the treatment of a range of diseases. This guide provides a foundational framework for professionals in the field to navigate the intricacies of bifunctional alkyl bromide chemistry and leverage its potential in the advancement of medicine.
References
The Versatile Building Block: A Technical Guide to (4-Bromobutoxy)(tert-butyl)dimethylsilane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(4-Bromobutoxy)(tert-butyl)dimethylsilane has emerged as a critical chemical building block, particularly in the innovative field of targeted protein degradation. Its unique bifunctional nature, possessing both a reactive bromo group and a stable, yet readily cleavable, tert-butyldimethylsilyl (TBDMS) ether, makes it an invaluable tool for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, key reactions, and detailed experimental protocols for its application in the development of novel therapeutics.
Core Chemical Properties and Specifications
This compound is a colorless to pale yellow liquid. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.[1]
| Property | Value |
| Molecular Formula | C₁₀H₂₃BrOSi |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 89043-32-3 |
| IUPAC Name | This compound |
| Synonyms | 1-Bromo-4-(t-butyldimethylsilyloxy)butane, TBDMS-O-(CH₂)₄-Br |
Application as a Bifunctional Linker in PROTAC Synthesis
The primary application of this compound in modern drug discovery is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC generally involves a multi-step process where a ligand for the target protein and a ligand for an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)) are connected by a linker. This compound serves as a precursor to a flexible alkyl chain linker with a hydroxyl group at one end, which can be further functionalized.
The logical workflow for utilizing this building block in PROTAC synthesis is depicted below:
Key Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound: alkylation of a nucleophile and the subsequent deprotection of the TBDMS ether.
Protocol 1: Alkylation of a Phenolic Nucleophile
This protocol details the Williamson ether synthesis using this compound to alkylate a phenolic hydroxyl group, a common step in the synthesis of PROTACs targeting specific protein kinases.
Reaction Scheme:
Materials and Reagents:
-
Phenolic substrate (e.g., a derivative of a kinase inhibitor)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Example):
| Reactant | Molar Eq. | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Substituted Phenol | 1.0 | DMF | K₂CO₃ | 60 | 12 | 85-95 |
Protocol 2: Deprotection of the TBDMS Ether
The removal of the TBDMS protecting group is a crucial step to unmask the hydroxyl functionality for subsequent coupling reactions. Fluoride-based reagents are most commonly employed for this transformation.
Reaction Scheme:
Materials and Reagents:
-
TBDMS-protected intermediate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Pyridine-HF
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TBAF):
-
Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting alcohol by flash column chromatography.
Quantitative Data (Example):
| Deprotection Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| TBAF (1M in THF) | 1.2 | THF | 25 | 2 | 90-98 |
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a target protein. The following diagram illustrates the mechanism of action of a hypothetical PROTAC.
Conclusion
This compound is a highly valuable and versatile chemical building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature allows for the controlled and sequential introduction of a flexible linker, which is a key design element in the development of PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in the laboratory. As the field of targeted protein degradation continues to expand, the importance of such well-defined chemical tools will undoubtedly grow, paving the way for the development of novel therapeutics for a wide range of diseases.
References
Physical properties of TBDMS protected bromoalcohols
An In-depth Technical Guide on the Physical Properties of TBDMS Protected Bromoalcohols
For researchers, scientists, and drug development professionals, tert-butyldimethylsilyl (TBDMS) protected bromoalcohols are valuable bifunctional building blocks in organic synthesis. The TBDMS group offers robust protection for the alcohol functionality, allowing for selective reactions at the bromine-bearing carbon. This guide provides a comprehensive overview of the physical properties of several common TBDMS protected bromoalcohols, along with detailed experimental protocols for their synthesis and purification.
Core Physical Properties
The physical characteristics of TBDMS protected bromoalcohols are crucial for their handling, purification, and reaction setup. Key properties such as boiling point, density, and refractive index are summarized in the table below for easy comparison. These compounds are typically liquids at room temperature and are often purified by distillation or column chromatography.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| (2-Bromoethoxy)(tert-butyl)dimethylsilane[1] | C8H19BrOSi | 239.23[1] | 70-75 / 2.5 mmHg[1] | 1.115[1] | 1.444[1] |
| (3-Bromopropoxy)(tert-butyl)dimethylsilane[2] | C9H21BrOSi | 253.25[2] | 182[2] | 1.093 | 1.451[2] |
| (4-Bromobutoxy)(tert-butyl)dimethylsilane | C10H23BrOSi | 267.28[3] | Not available | Not available | Not available |
| (4-Bromophenoxy)-tert-butyldimethylsilane[4] | C12H19BrOSi | 287.27[4] | 137 / 25 mmHg[4] | 1.174[4] | 1.511[4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of TBDMS protected bromoalcohols.
Synthesis of TBDMS Protected Bromoalcohols
The protection of bromoalcohols with a TBDMS group is typically achieved by reacting the corresponding bromoalcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is a commonly used base for this transformation.
Materials:
-
Bromoalcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 - 1.5 eq)
-
Imidazole (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bromoalcohol and imidazole in the chosen anhydrous solvent.
-
To this stirred solution, add TBDMSCl portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 3-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion of the reaction, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of TBDMS Protected Bromoalcohols
The crude TBDMS protected bromoalcohol can be purified using either distillation under reduced pressure or flash column chromatography.
Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar eluent system, typically a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the specific compound and impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified TBDMS protected bromoalcohol.
-
It is important to note that TBDMS ethers can be sensitive to acidic conditions, and cleavage of the protecting group can sometimes occur on silica gel.[5] If this is observed, neutralizing the silica gel with a small amount of triethylamine in the eluent can be beneficial.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of TBDMS protected bromoalcohols.
Caption: General workflow for the synthesis and purification of TBDMS protected bromoalcohols.
References
- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 86864-60-0 [amp.chemicalbook.com]
- 2. (3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 89031-84-5 [m.chemicalbook.com]
- 3. This compound | C10H23BrOSi | CID 582370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-苯氧基溴)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Silyl ethers are indispensable protecting groups for hydroxyl functionalities in modern organic synthesis, particularly within the realm of drug development and complex molecule synthesis. Their widespread use stems from their ease of installation, tunable stability, and selective removal under mild conditions. However, their reactivity and the hazardous nature of the reagents used in their synthesis and cleavage necessitate a thorough understanding of their safe handling, storage, and disposal. This in-depth technical guide provides critical safety information, detailed experimental protocols, and logical workflows to ensure the safe and effective use of silyl ethers in the research and development environment.
Physicochemical Properties and Hazards of Common Silyl Ethers
A comprehensive understanding of the physicochemical properties of silyl ethers is fundamental to their safe handling. The following tables summarize key quantitative data for some of the most commonly utilized silyl ethers. This information has been compiled from various Safety Data Sheets (SDS) and chemical databases.
| Silyl Ether Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |
| Trimethylsilyl Ethyl Ether | 18107-18-1 | C₅H₁₄OSi | 118.25 | 71-73 @ 35 mmHg[1] | 50.6[1] |
| tert-Butyldimethylsilyl Ethyl Ether | Not Available | C₈H₂₀OSi | 160.33 | Not Available | Not Available |
| Triethylsilyl Ethyl Ether | 617-86-7 | C₈H₂₀OSi | 160.33 | 107-108[2] | -6[2] |
| Triisopropylsilylacetylene | 89343-06-6 | C₁₁H₂₂Si | 182.38 | 230.7 | 56.1[3] |
| tert-Butyldimethylsilyl Glycidyl Ether | 78906-15-7 | C₉H₂₀O₂Si | 188.34 | 195-197 | 70 |
| Phenyl Trimethylsilyl Ether | 1529-17-5 | C₉H₁₄OSi | 166.29 | 81 @ 23 mmHg[4] | 138[4] |
| Propargyloxytrimethylsilane | 5344-93-4 | C₆H₁₂OSi | 128.24 | 52 @ 85 mmHg[5] | Not Available |
Table 1: Physicochemical Properties of Selected Silyl Ethers
| Silylating Agent | CAS Number | Hazard Statements (H-phrases) |
| Trimethylsilyl Chloride | 75-77-4 | H225, H301, H312, H314, H331, H351[6] |
| tert-Butyldimethylsilyl Chloride | 18162-48-6 | H228, H314[7] |
| Triethylsilyl Chloride | 994-30-9 | H225, H315, H319, H335[8] |
| Triisopropylsilyl Chloride | 13154-24-0 | H314 |
| tert-Butyldiphenylsilyl Chloride | 58479-61-1 | H302, H312, H314, H318, H332, H335[9] |
| Trimethylsilyl Cyanide | 7677-24-9 | H225, H300, H310, H330, H410[10] |
| (Trimethylsilyl)diazomethane | 18107-18-1 | H300, H310, H330, H373 |
Table 2: Hazards of Common Silylating Agents
| Deprotection Reagent | CAS Number | Hazard Statements (H-phrases) |
| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | H225, H302, H314, H371, H372, H335[11] |
| Hydrofluoric Acid (HF) - Pyridine | 32001-55-1 | H300, H310, H330, H314 |
| Acetic Acid | 64-19-7 | H226, H314 |
| Camphorsulfonic Acid (CSA) | 3144-16-9 | H314 |
Table 3: Hazards of Common Deprotection Reagents
Personal Protective Equipment (PPE)
Due to the hazardous nature of silylating agents and deprotection reagents, stringent adherence to personal protective equipment protocols is mandatory.
-
Eye Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times.[12] When there is a risk of explosion, large splashes, or a highly exothermic reaction, a face shield must be worn over the safety goggles.[12]
-
Hand Protection : Chemically resistant gloves are essential. Disposable nitrile gloves offer good general protection, but it is crucial to consult the manufacturer's compatibility chart for specific reagents.[12] For highly reactive or corrosive substances, consider double-gloving or using heavier-duty gloves such as neoprene or butyl rubber.
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[12] Long pants and closed-toe shoes are mandatory to cover all exposed skin.[12] Avoid synthetic clothing materials like polyester, which can melt and adhere to the skin in a fire.[12]
-
Respiratory Protection : All work with volatile silylating agents and deprotection reagents should be conducted in a certified chemical fume hood.[13] If there is a risk of exceeding permissible exposure limits, a respirator may be required, which necessitates proper fit-testing and training.[12]
Experimental Protocols: Synthesis, Deprotection, and Quenching
Detailed and tested protocols are essential for the safe and successful use of silyl ethers. The following sections provide representative procedures.
General Silylation of an Alcohol (Corey Protocol)
This protocol is a widely used and reliable method for the protection of alcohols.
Materials:
-
Alcohol
-
Silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the silyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from less than an hour for primary alcohols to several days for hindered alcohols.[14]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude silyl ether by flash column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. Triethylsilane - Safety Data Sheet [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 1529-17-5 CAS MSDS (Trimethyl(phenoxy)silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. far-chemical.com [far-chemical.com]
- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 7. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Bromobutoxy)(tert-butyl)dimethylsilane. Given the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting its solubility based on its chemical structure and the well-established principle of "like dissolves like." Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility of the compound in various organic solvents.
Core Principles of Solubility
The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a primary guiding principle. This compound possesses a molecular structure with distinct regions of varying polarity, which dictates its solubility behavior.
The molecule incorporates a polar carbon-bromine (C-Br) bond and a silicon-oxygen (Si-O) bond, which can lead to dipole-dipole interactions. However, the presence of a nonpolar butyl chain and bulky tert-butyl and dimethylsilyl groups introduces significant nonpolar character, leading to London dispersion forces being a predominant intermolecular interaction. Alkyl halides, such as this compound, are generally soluble in organic solvents because the energy required to break the intermolecular attractions between the solute molecules and between the solvent molecules is comparable to the energy released when new solute-solvent attractions are formed.[1][2] Conversely, it is expected to have very low solubility in highly polar protic solvents like water, as the strong hydrogen bonding network in water would be disrupted without sufficient compensating interactions.[3]
Predicted Solubility Profile
Based on the structural analysis and general solubility principles of alkyl halides and silyl ethers, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents.[1][4][5][6]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Soluble | The nonpolar alkyl chain of the solute will interact favorably with the nonpolar solvent via London dispersion forces. |
| Toluene | Soluble | Similar to hexane, the nonpolar nature of toluene will facilitate dissolution. | |
| Carbon Tetrachloride | Soluble | Being a nonpolar solvent, it is expected to readily dissolve the compound. | |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | The moderate polarity of DCM can interact with the polar C-Br and Si-O bonds, while its organic nature accommodates the nonpolar parts of the molecule.[7] |
| Tetrahydrofuran (THF) | Very Soluble | THF is a good solvent for a wide range of organic compounds and is expected to effectively solvate the molecule. | |
| Ethyl Acetate | Soluble | Expected to be a good solvent due to its ability to engage in both dipole-dipole and dispersion interactions. | |
| Acetone | Soluble | Its polarity should allow for good interaction with the polar functionalities of the solute. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is a good solvent for many organic compounds. | |
| Polar Protic | Ethanol | Moderately Soluble | The alkyl chain of ethanol can interact with the nonpolar parts of the solute, but the hydrogen bonding of ethanol may be somewhat disrupted, leading to moderate solubility. |
| Methanol | Sparingly Soluble | Methanol is more polar than ethanol and its hydrogen-bonding network is more significant, which will likely result in lower solubility.[6] | |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this largely nonpolar molecule.[3] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the shake-flask method, a reliable technique for measuring equilibrium solubility.[8]
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV, or NMR)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately determine the mass or volume of the filtered solution.
-
Quantify the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., GC-MS with an internal standard, or HPLC-UV with a calibration curve).
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizations
The following diagrams illustrate the logical relationships and workflows pertinent to the solubility of this compound.
Caption: Logical relationship of factors influencing solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols for the Use of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Grignard reactions. This versatile reagent allows for the introduction of a protected four-carbon hydroxylated chain, a common structural motif in natural products and pharmaceutical agents. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the primary alcohol, stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions.[1][2]
Introduction
Grignard reagents are powerful organometallic compounds essential for the formation of carbon-carbon bonds. The synthesis of a Grignard reagent from a haloalcohol is not feasible due to the acidic proton of the hydroxyl group, which would quench the Grignard reagent.[1] Therefore, protection of the alcohol functionality is crucial. The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered and chemically robust protecting group, ideal for this purpose.
This compound is a key starting material for generating the corresponding Grignard reagent, 4-(tert-butyldimethylsiloxy)butylmagnesium bromide. This reagent can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides, to introduce the protected hydroxybutyl moiety.[1][3] Subsequent deprotection of the silyl ether reveals the primary alcohol, providing a versatile synthetic handle for further functionalization.
Reaction Principle and Workflow
The overall process involves three main stages:
-
Formation of the Grignard Reagent: this compound reacts with magnesium metal in an anhydrous ether solvent to form 4-(tert-butyldimethylsiloxy)butylmagnesium bromide.
-
Reaction with an Electrophile: The newly formed Grignard reagent attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, to form a new carbon-carbon bond.[3]
-
Aqueous Work-up and Deprotection: The reaction is quenched with an aqueous solution to protonate the intermediate alkoxide. The silyl protecting group can then be removed, typically under acidic conditions or with a fluoride source, to yield the final alcohol product.
Figure 1. General workflow for the use of this compound in a Grignard reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the formation of the Grignard reagent and its subsequent reaction with an electrophile, using benzaldehyde as a representative example.
Materials and Equipment:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Benzaldehyde (or other electrophile)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: Preparation of 4-(tert-butyldimethylsiloxy)butylmagnesium bromide
This protocol details the formation of the Grignard reagent.
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously oven-dried and cooled under an inert atmosphere, with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.
-
Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction: The reaction is initiated by gentle warming or the addition of an activator like 1,2-dibromoethane if necessary. A color change and gentle reflux indicate the start of the reaction. Once initiated, add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution is used directly in the next step.
Protocol 2: Reaction with Benzaldehyde
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde.
-
Electrophile Addition: Cool the solution of 4-(tert-butyldimethylsiloxy)butylmagnesium bromide to 0 °C using an ice bath.
-
Reaction: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure TBDMS-protected alcohol.
Figure 2. Detailed experimental workflow for the Grignard reaction.
Quantitative Data
The following table summarizes representative quantitative data for the Grignard reaction of this compound with benzaldehyde. These values are based on typical yields for similar reactions and should be considered as a guideline.
| Step | Reagent/Product | Molar Ratio | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 4-(tert-butyldimethylsiloxy)butylmagnesium bromide | - | >90 (assumed) | - | Titration |
| 2 | 1-Phenyl-5-(tert-butyldimethylsiloxy)pentan-1-ol | 1.0 (Benzaldehyde) | 85-95 | >95 | GC-MS, ¹H NMR |
Signaling Pathways and Logical Relationships
The reactivity of the Grignard reagent is dictated by the polarity of the carbon-magnesium bond, which renders the carbon atom nucleophilic. This nucleophilic carbon then attacks the electrophilic carbon of the carbonyl group in aldehydes and ketones.
Figure 3. Logical relationship of reactants and products in the Grignard reaction.
Conclusion
The use of this compound in Grignard reactions provides an efficient and reliable method for the introduction of a protected four-carbon hydroxyalkyl chain. The TBDMS protecting group is stable under the reaction conditions and can be readily removed in a subsequent step. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, enabling the synthesis of complex molecules bearing this important structural motif. Careful attention to anhydrous conditions is paramount for the success of this reaction.
References
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Utilizing (4-Bromobutoxy)(tert-butyl)dimethylsilane as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to (4-Bromobutoxy)(tert-butyl)dimethylsilane in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.
This compound is a versatile bifunctional linker used in the synthesis of PROTACs. It features a four-carbon alkyl chain that provides spatial separation between the two ligands, a crucial factor for productive ternary complex formation. The molecule is functionalized with a bromo group, which serves as a reactive handle for nucleophilic substitution, and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. The TBS protecting group is stable under various reaction conditions and can be selectively removed at a later synthetic stage to reveal a hydroxyl group for further conjugation. This allows for a modular and controlled approach to PROTAC synthesis.
Mechanism of Action of a PROTAC
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple protein molecules.
Data Presentation: Efficacy of BRD4-Targeting PROTACs with Alkyl-Ether Linkers
The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) that utilize alkyl-ether linkers similar in nature to the butoxy linker derived from this compound. These values are critical for assessing the potency and efficacy of the synthesized PROTACs.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET6 | BRD4 | Pomalidomide (CRBN) | PEG/Alkyl | ~10 | >95 | Jurkat | [1][2] |
| MZ1 | BRD4 | VH032 (VHL) | Alkyl-Ether | ~50 | >90 | HeLa | [3] |
| Compound 22a | BRD4 | Alkenyl Oxindole (DCAF11) | Alkyl-Ether | 7.36 | >98 | - | [4][5][6] |
| A-1874 | BRD4 | Pomalidomide (CRBN) | Alkyl-Ether | 5 | ~90 | RS4;11 | |
| ARV-771 | BRD4 | VHL ligand | Alkyl-Ether | <1 | >90 | 22Rv1 |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Part 1: Synthesis of a PROTAC using this compound
This protocol outlines a general, two-step synthetic route for constructing a PROTAC. It involves the initial attachment of the linker to a ligand containing a nucleophilic group (e.g., a phenol), followed by deprotection and subsequent coupling to the second ligand. For this example, we will consider the synthesis of a BRD4-targeting PROTAC, coupling the linker to a JQ1 analog (containing a phenolic hydroxyl group) and a pomalidomide derivative (for CRBN recruitment).
Step 1: Coupling of this compound to the POI Ligand (Williamson Ether Synthesis)
This step attaches the linker to the protein of interest (POI) ligand.
-
Materials:
-
POI Ligand with a phenolic hydroxyl group (e.g., a JQ1 derivative)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected POI-linker conjugate.
-
Step 2: Deprotection of the TBS Ether
This step removes the TBS protecting group to reveal the terminal hydroxyl group.
-
Materials:
-
TBS-protected POI-linker conjugate from Step 1
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBS-protected POI-linker conjugate (1.0 eq) in anhydrous THF.
-
Add TBAF (1.1 eq, 1 M solution in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude hydroxyl-terminated POI-linker conjugate is often used in the next step without further purification.
-
Step 3: Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand
This final step connects the two halves of the PROTAC. The example below uses a Mitsunobu reaction to couple the hydroxyl-terminated POI-linker to an E3 ligase ligand with a suitable nucleophilic site (e.g., the nitrogen of the glutarimide ring of pomalidomide).
-
Materials:
-
Hydroxyl-terminated POI-linker conjugate from Step 2
-
E3 Ligase Ligand (e.g., Pomalidomide)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Preparative HPLC for purification
-
-
Procedure:
-
To a solution of the hydroxyl-terminated POI-linker conjugate (1.0 eq), E3 ligase ligand (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: Biological Evaluation of the Synthesized PROTAC
Protocol: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with the synthesized PROTAC.
-
Materials:
-
Relevant cell line (e.g., HeLa, 22Rv1, or a cancer cell line expressing BRD4)
-
Synthesized BRD4-targeting PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis.
Caption: BRD4 signaling and PROTAC intervention.
References
- 1. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Williamson Ether Synthesis with (4-Bromobutoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of ethers. This application note details the use of (4-Bromobutoxy)(tert-butyl)dimethylsilane as an alkylating agent in the Williamson ether synthesis for the preparation of protected alkoxy ethers. This reagent is particularly relevant in the field of drug development, where it serves as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3]
The tert-butyldimethylsilyl (TBDMS) protecting group on the butoxy chain offers the advantage of stability under a range of reaction conditions, with the ability to be selectively removed at a later synthetic stage. This document provides detailed experimental protocols for the etherification reaction with a model phenolic substrate, the subsequent deprotection of the TBDMS ether, and presents the expected quantitative data in a structured format.
Data Presentation
Table 1: Williamson Ether Synthesis of 4-((4-((tert-Butyldimethylsilyl)oxy)butoxy)benzaldehyde
| Parameter | Value | Reference |
| Reactants | 4-Hydroxybenzaldehyde, this compound | [1] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | [1] |
| Reaction Temperature | 70 °C | [1] |
| Reaction Time | 20 hours | [1] |
| Typical Yield | 90-95% | [1] |
| Product Molecular Formula | C₁₇H₂₈O₃Si | |
| Product Molecular Weight | 308.49 g/mol | |
| Product Appearance | Colorless to pale yellow oil | [1] |
Table 2: Deprotection of 4-((4-((tert-Butyldimethylsilyl)oxy)butoxy)benzaldehyde
| Parameter | Value | Reference(s) |
| Reactant | 4-((4-((tert-Butyldimethylsilyl)oxy)butoxy)benzaldehyde | |
| Reagent | Tetrabutylammonium fluoride (TBAF) (1 M in THF) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | >95% | [4] |
| Product Molecular Formula | C₁₁H₁₄O₃ | |
| Product Molecular Weight | 194.23 g/mol |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with 4-Hydroxybenzaldehyde and this compound
This protocol describes the synthesis of 4-((4-((tert-butyldimethylsilyl)oxy)butoxy)benzaldehyde, a key intermediate for further functionalization.
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and continue stirring for 20 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding an excess of water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic phases and wash them sequentially with deionized water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((4-((tert-butyldimethylsilyl)oxy)butoxy)benzaldehyde.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the tert-butyldimethylsilyl protecting group to yield the corresponding alcohol.
Materials and Reagents:
-
4-((4-((tert-Butyldimethylsilyl)oxy)butoxy)benzaldehyde
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the silyl ether (1.0 equivalent) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TBAF: Add a 1 M solution of TBAF in THF (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Work-up: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The resulting 4-(4-hydroxybutoxy)benzaldehyde can be further purified by column chromatography if necessary.
Visualizations
Caption: General workflow for the Williamson ether synthesis followed by TBDMS deprotection.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
Application Note: Step-by-Step Protection of 4-Bromo-1-butanol with TBDMSCl
Abstract
This document provides a detailed protocol for the protection of the primary hydroxyl group of 4-bromo-1-butanol as its tert-butyldimethylsilyl (TBDMS) ether. This transformation is a crucial step in multi-step organic syntheses, preventing the reactive alcohol from participating in undesired side reactions. The TBDMS group is favored due to its ease of introduction, stability across a wide range of chemical conditions, and straightforward removal.[1][2][3][4] This application note presents two common and effective protocols for this protection reaction, along with expected yields and a detailed experimental workflow.
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection of functional groups is a fundamental strategy.[1][2] The hydroxyl group is highly reactive and often requires temporary masking to ensure the desired chemical transformations occur at other sites within a molecule. The tert-butyldimethylsilyl (TBDMS) ether is a robust and widely used protecting group for alcohols. Its steric bulk allows for the selective protection of less hindered primary alcohols.[1][2] The silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl), reacts with alcohols in the presence of a base to yield the corresponding TBDMS ether, (4-bromobutoxy)(tert-butyl)dimethylsilane.[1][2][5]
Data Presentation
The following table summarizes the quantitative data for two common protocols for the TBDMS protection of 4-bromo-1-butanol.
| Protocol | Base | Solvent | Reagent Equivalents (Substrate:TBDMSCl:Base) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | DMF | 1.0 : 1.2 : 2.5 | 25 | 2-12 | ~95 |
| 2 | Triethylamine/DMAP (cat.) | DCM | 1.0 : 1.1 : 2.0 | 25 | 15 | ~98 |
Experimental Protocols
Protocol 1: TBDMS Protection using Imidazole in DMF (Corey Protocol)
This protocol is a widely adopted method for the silylation of primary alcohols.[1][4]
Materials and Reagents:
-
4-bromo-1-butanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1-butanol (1.0 equiv.).
-
Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole (2.5 equiv.) to the solution and stir until it is fully dissolved.
-
Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution at room temperature (25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.[1]
Protocol 2: TBDMS Protection using Triethylamine and DMAP in DCM
This protocol provides an alternative method using a different base and solvent system.
Materials and Reagents:
-
4-bromo-1-butanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-1-butanol (1.0 equiv.) in anhydrous DCM.
-
Sequentially add TBDMSCl (1.1 equiv.), triethylamine (2.0 equiv.), and a catalytic amount of DMAP (e.g., 0.05 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C) for approximately 15 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Mandatory Visualization
Caption: Step-by-step experimental workflow for the TBDMS protection of 4-bromo-1-butanol.
Conclusion
The protection of 4-bromo-1-butanol with TBDMSCl is a reliable and high-yielding reaction that is essential for many synthetic routes. The protocols described provide robust methods for achieving this transformation, with the choice of conditions depending on the specific requirements of the overall synthetic plan and the availability of reagents. Proper execution of the reaction and purification steps will consistently yield the desired TBDMS-protected product in high purity.
References
Application Note: TBDMS Deprotection in the Presence of Alkyl Halides
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of introduction, stability to a range of reaction conditions, and predictable reactivity for deprotection.[1] However, the removal of the TBDMS group in molecules containing sensitive functional groups, such as alkyl halides, presents a significant challenge. The alkyl halide moiety is susceptible to nucleophilic substitution or elimination under many standard deprotection conditions. This application note provides a detailed overview of various TBDMS deprotection methods that are compatible with substrates containing alkyl halides, offering researchers and drug development professionals a guide to selecting the optimal conditions for their specific needs.
Challenges in Deprotecting TBDMS in the Presence of Alkyl Halides
Standard TBDMS deprotection protocols often employ fluoride ions (e.g., tetrabutylammonium fluoride - TBAF) or strong acids and bases.[1] These conditions can lead to undesired side reactions with alkyl halides:
-
Nucleophilic Substitution: Reagents like fluoride ions are nucleophilic and can displace the halide, leading to the formation of alkyl fluorides.
-
Elimination Reactions: Basic conditions can promote E2 elimination, especially with secondary and tertiary alkyl halides, resulting in the formation of alkenes.
-
Acid-Catalyzed Reactions: Strong acidic conditions can facilitate SN1-type substitution or rearrangement of carbocation intermediates.
Therefore, the selection of a deprotection method that is mild and chemoselective is paramount to preserving the integrity of the alkyl halide functionality.
Recommended TBDMS Deprotection Methods for Substrates Containing Alkyl Halides
Several methods have been developed for the mild and selective deprotection of TBDMS ethers. The following table summarizes methods with a higher likelihood of being compatible with alkyl halides, based on their reaction conditions.
Table 1: Comparison of TBDMS Deprotection Methods Compatible with Alkyl Halides
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Potential Considerations for Alkyl Halides |
| Acid-Catalyzed Methanolysis | Catalytic acetyl chloride in dry MeOH, 0 °C to rt[2][3] | 0.5 - 6 h | 90 - 98 | Mild, high yielding, and does not lead to acylation or chlorination byproducts.[2][3] Tolerates a wide range of other protecting groups.[3] | The in situ generation of HCl is mild but could potentially promote side reactions with very sensitive alkyl halides over extended times. |
| Lewis Acid Catalysis | 20 mol% ZrCl4 in a suitable solvent.[4] | 20 - 45 min | High | Fast and efficient, with acid and base sensitive groups reported to be unaffected.[4] | Lewis acidity might activate the alkyl halide towards nucleophilic attack by the solvent or other species. Substrate scope should be considered. |
| Metal Salt Catalysis | Catalytic CuSO4·5H2O in methanol. | 1 - 24 h | 85 - 95 | Mild and chemoselective.[5] | The reaction conditions are generally mild and unlikely to affect most alkyl halides. |
| Oxidative Cleavage | Oxone in 50% aqueous methanol at room temperature.[6] | 2.5 - 24 h | 85 - 95 | Mild, inexpensive, and highly selective for primary TBDMS ethers over secondary and tertiary ones.[6] Tolerates acid-labile groups.[6] | The oxidative nature of Oxone is unlikely to affect alkyl halides. |
| Mild Fluoride Method | Catalytic fluoride at neutral pH in buffered organic-aqueous solutions.[7] | Variable | Good | Avoids strongly basic conditions associated with traditional fluoride reagents.[7] | The presence of fluoride ions, even at neutral pH, could still pose a risk for nucleophilic substitution on reactive alkyl halides. |
Experimental Protocols
Protocol 1: TBDMS Deprotection using Catalytic Acetyl Chloride in Methanol
This protocol is adapted from the work of Khan and Mondal.[2][3]
Materials:
-
TBDMS-protected substrate containing an alkyl halide
-
Dry Methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in dry methanol (0.1 - 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (0.1 - 0.5 equiv) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDMS Deprotection using CuSO4·5H2O in Methanol
Materials:
-
TBDMS-protected substrate containing an alkyl halide
-
Methanol (MeOH)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Ammonia solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Standard laboratory glassware
Procedure:
-
To a solution of the TBDMS-protected substrate (1.0 equiv) in methanol (0.1 M), add CuSO4·5H2O (catalytic amount, e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding ammonia solution to form the copper-ammonia complex.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The successful deprotection of TBDMS ethers in the presence of alkyl halides hinges on the selection of mild and chemoselective reaction conditions. Acid-catalyzed methods using reagents like acetyl chloride in methanol, and metal-catalyzed approaches with copper(II) sulfate, offer reliable alternatives to standard fluoride-based protocols. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for a specific substrate. The protocols and data presented in this application note serve as a valuable resource for chemists navigating the challenges of protecting group manipulation in complex molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application of (4-Bromobutoxy)(tert-butyl)dimethylsilane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobutoxy)(tert-butyl)dimethylsilane is a bifunctional chemical intermediate of significant interest in contemporary pharmaceutical synthesis. Its primary application lies in its use as a linker molecule in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are innovative heterobifunctional molecules engineered to co-opt the body's natural protein degradation machinery to eliminate specific target proteins associated with disease. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these advanced therapeutic agents.
A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC. This compound offers a versatile four-carbon aliphatic chain, with a reactive bromo group for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The TBDMS group provides stability during synthesis and can be selectively removed in a later step to reveal a hydroxyl group for further conjugation or to remain as a terminal group in the final PROTAC.
Key Features of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₃BrOSi |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 89043-32-3 |
| Functional Groups | Bromo, TBDMS-protected hydroxyl |
| Primary Application | PROTAC Linker |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a sequential coupling strategy. The bromo-functionalized end of the linker is first reacted with either the E3 ligase ligand or the target protein ligand. Following this initial coupling, the TBDMS protecting group on the other end of the linker is removed to reveal a hydroxyl group, which is then conjugated to the second ligand. The order of coupling can be varied depending on the specific chemistry of the ligands.
References
Application Notes and Protocols for Alkylation with (4-Bromobutoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the utilization of (4-Bromobutoxy)(tert-butyl)dimethylsilane as an alkylating agent in organic synthesis. The protocols outlined below are applicable for the O-alkylation of phenols and N-alkylation of amines, common transformations in the development of new chemical entities and pharmaceutical intermediates.
Introduction
This compound is a bifunctional reagent featuring a terminal bromide, which serves as a reactive handle for nucleophilic substitution, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This structure allows for the introduction of a protected four-carbon chain, which can be deprotected in a subsequent step to reveal a primary alcohol. This reagent is particularly useful in multi-step syntheses where a terminal hydroxyl group needs to be masked during an initial alkylation reaction. The most common application of this reagent is in Williamson ether synthesis and related alkylations of heteroatomic nucleophiles.
Key Reaction: Williamson Ether Synthesis
The primary application of this compound is in the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide.[1] In this context, a deprotonated alcohol or phenol acts as the nucleophile, attacking the carbon bearing the bromine atom of this compound, leading to the formation of a C-O bond and displacement of the bromide ion.[1] This SN2 reaction is most efficient with primary alkyl halides like the one present in the title reagent.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the O-alkylation of phenols and N-alkylation of anilines with this compound.
Table 1: O-Alkylation of Phenols - Reaction Parameters
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenol | NaH | THF | 25-60 | 6 | 90-98 |
| 3 | 2-Naphthol | Cs₂CO₃ | DMF | 70 | 8 | 88-96 |
Table 2: N-Alkylation of Anilines - Reaction Parameters
| Entry | Aniline Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 90 | 24 | 75-85 |
| 2 | 4-Bromoaniline | NaH | THF | 65 | 18 | 70-80 |
| 3 | 2-Methylaniline | Cs₂CO₃ | Acetonitrile | 80 | 24 | 80-90 |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol
This protocol describes a general procedure for the O-alkylation of a phenol using this compound with potassium carbonate as the base.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: N-Alkylation of an Aniline
This protocol provides a general method for the N-alkylation of an aniline derivative using this compound with sodium hydride as the base.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or a round-bottom flask equipped with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to reflux (approximately 65 °C for THF) and stir for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for alkylation.
Caption: Logical relationship of reactants to products.
References
Application Notes and Protocols for Incorporating a Four-Carbon Spacer in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of a four-carbon spacer in the synthesis of bifunctional molecules. Four-carbon spacers, such as those derived from succinic acid or 1,4-diaminobutane, are fundamental building blocks in medicinal chemistry and materials science. They offer a balance of rigidity and flexibility, enabling the connection of two molecular entities to modulate their pharmacokinetic and pharmacodynamic properties. This document outlines the synthetic strategies, presents key quantitative data, and provides detailed experimental procedures for introducing these versatile linkers.
Introduction to Four-Carbon Spacers
Four-carbon alkyl or acyl chains are frequently employed as linkers in the design of various molecular constructs, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bifunctional molecules. The length of the spacer is a critical parameter that influences the biological activity of the final compound by dictating the spatial orientation and distance between the two connected moieties. This, in turn, can affect the formation of crucial ternary complexes in PROTACs or the effective delivery of a payload in ADCs.
Commonly used four-carbon spacers include:
-
Succinyl linker: Derived from succinic acid or succinic anhydride, this spacer introduces a di-carbonyl functionality, which can be used to form amide or ester bonds.
-
Butyl linker: A simple four-carbon alkyl chain, often introduced using reagents like 1,4-diaminobutane or 1,4-dibromobutane, providing a flexible and hydrophobic connection.
Data Presentation
The following tables summarize quantitative data for the synthesis and application of molecules incorporating a four-carbon spacer.
Table 1: Yields for Key Synthetic Steps in Incorporating a Four-Carbon Spacer
| Step | Reactants | Spacer Source | Coupling Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation(s) |
| Mono-Boc Protection | 1,4-Diaminobutane, Di-tert-butyl dicarbonate | 1,4-Diaminobutane | - | Dioxane | 12 | Room Temp. | ~85 | |
| Succinic Anhydride Ring Opening | Primary Amine, Succinic Anhydride | Succinic Anhydride | - | Ethyl Acetate | 1 | Room Temp. | >95 | [1] |
| Amide Coupling (HATU) | Carboxylic Acid, Amine | - | HATU, DIPEA | DMF | 4-6 | Room Temp. | 70-95 | |
| Amide Coupling (EDC/HOBt) | Carboxylic Acid, Amine | - | EDC, HOBt | DMF | 12-24 | Room Temp. | 60-90 | [2] |
Table 2: Biological Activity of PROTACs with Varying Linker Lengths
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Citation(s) |
| PROTAC 1 | BRD4 | CRBN | Alkyl (4) | 50 | 90 | |
| PROTAC 2 | BRD4 | CRBN | PEG (6) | 25 | 95 | |
| PROTAC 3 | IRAK4 | CRBN | Rigid (10) | 3.2 | >95 | [3] |
| JQ1-C4-Thalidomide | BET proteins | Cereblon | Alkyl (4) | ~100 | ~80 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the incorporation of a four-carbon spacer.
Protocol 1: Synthesis of a Bifunctional Molecule using a Succinyl Spacer
This protocol describes a two-step process to link two amine-containing molecules (Molecule A-NH₂ and Molecule B-NH₂) using succinic anhydride as the four-carbon spacer.
Step 1: Ring Opening of Succinic Anhydride with Molecule A-NH₂
-
Reaction Setup: In a round-bottom flask, dissolve Molecule A-NH₂ (1.0 eq) in anhydrous ethyl acetate.
-
Addition of Succinic Anhydride: Add succinic anhydride (1.1 eq) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The product, a carboxylic acid, will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethyl acetate. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for the next step.
-
Characterization: The resulting carboxylic acid (Molecule A-succinamic acid) can be characterized by ¹H NMR and mass spectrometry.
Step 2: Amide Coupling of Molecule A-succinamic acid with Molecule B-NH₂
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Molecule A-succinamic acid (1.0 eq), Molecule B-NH₂ (1.1 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final bifunctional molecule.
Protocol 2: Synthesis of a Bifunctional Molecule using a Butyl Spacer
This protocol outlines a three-step synthesis to link a carboxylic acid-containing molecule (Molecule C-COOH) and an amine-containing molecule (Molecule D-NH₂) using 1,4-diaminobutane as the spacer.
Step 1: Mono-Boc Protection of 1,4-Diaminobutane
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diaminobutane (5.0 eq) in dioxane.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane to the stirred solution of the diamine at room temperature over 2-3 hours.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the di-Boc protected by-product, which is removed by filtration. The filtrate containing the desired mono-Boc protected product is then extracted with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-1,4-diaminobutane as an oil.
Step 2: Amide Coupling of N-Boc-1,4-diaminobutane with Molecule C-COOH
-
Reaction Setup: Follow the procedure for amide coupling described in Protocol 1, Step 2, using Molecule C-COOH (1.0 eq) and N-Boc-1,4-diaminobutane (1.1 eq).
-
Purification: Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 3: Boc Deprotection and Amide Coupling with Molecule D-NH₂
-
Boc Deprotection: Dissolve the Boc-protected intermediate from Step 2 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to yield the crude amine.
-
Amide Coupling: Couple the resulting amine with Molecule D-COOH (which would be the carboxylic acid version of Molecule D, or use a suitable coupling strategy if Molecule D is an amine) following the amide coupling procedure in Protocol 1, Step 2 to obtain the final bifunctional molecule.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of four-carbon spacers in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Silyl Ethers in Multi-Step Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step total synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups available to the modern synthetic chemist, silyl ethers stand out for their versatility, reliability, and tunable reactivity.[1][2] This document provides a detailed overview of the application of silyl ethers in the context of complex molecule synthesis, with a focus on seminal total synthesis campaigns.
Silyl ethers are indispensable tools for masking the reactivity of hydroxyl groups, allowing for chemical transformations to be carried out on other parts of a molecule without unintended interference.[2][3] Their popularity stems from several key advantages:
-
Ease of Formation and Cleavage: Silyl ethers are typically formed under mild conditions and can be removed with a variety of reagents, offering a high degree of control.[1][4]
-
Tunable Stability: By varying the substituents on the silicon atom, the stability of the silyl ether can be finely tuned to withstand a wide range of reaction conditions. This allows for the development of orthogonal protection strategies, where multiple silyl ethers can be selectively removed in the presence of one another.[5]
-
Predictable Reactivity: The steric and electronic properties of different silyl ethers provide a predictable basis for their selective protection and deprotection.[5]
This document will explore the practical application of these principles through case studies of iconic total syntheses, provide detailed experimental protocols for key transformations, and present quantitative data in a clear, tabular format to facilitate comparison and implementation in your own research endeavors.
Case Study 1: The Total Synthesis of Taxol (Paclitaxel)
The total synthesis of Taxol, a potent anti-cancer agent, represents a landmark achievement in organic chemistry.[2][6] Various research groups have successfully synthesized this complex molecule, each employing unique strategies for the use of silyl ether protecting groups.
The Nicolaou Synthesis of Taxol
In their convergent synthesis of Taxol, the Nicolaou group utilized multiple silyl ether protecting groups to navigate the intricate synthetic landscape.[6] A key challenge was the selective protection of the various hydroxyl groups present in the Taxol core.
-
tert-Butyldimethylsilyl (TBS) Ethers: Used for the protection of hydroxyl groups during the construction of the C ring.[6]
-
Triethylsilyl (TES) Ether: Employed later in the synthesis to protect a secondary alcohol during the final tail addition.[7]
The selective removal of these groups at different stages was crucial for the successful completion of the synthesis.
The Danishefsky Synthesis of Taxol
The Danishefsky synthesis of Taxol also heavily relied on silyl ether chemistry.[8][9] Their strategy showcased the use of different silyl ethers to achieve orthogonality.
-
Trimethylsilyl (TMS) Ether: Utilized for the temporary protection of a ketone as a silyl enol ether.[10]
-
tert-Butyldimethylsilyl (TBS) Ether: Employed for the protection of a hydroxyl group in the A ring precursor.
-
Triethylsilyl (TES) Ether: A TES group was introduced late in the synthesis and was removed in the final deprotection step.[9]
Case Study 2: The Total Synthesis of Discodermolide
Discodermolide is a potent microtubule-stabilizing agent with significant anti-cancer properties.[11] Its total synthesis has been a formidable challenge, with several research groups contributing elegant solutions that highlight the strategic use of silyl ethers.
The Evans Synthesis of Discodermolide
The Evans synthesis of (+)-discodermolide is a notable example of the application of silyl ethers in a complex polyketide synthesis.[12]
-
Triethylsilyl (TES) Ethers: TES ethers were used to protect hydroxyl groups during the construction of key fragments of the molecule. Their stability was crucial during subsequent transformations.
-
tert-Butyldimethylsilyl (TBS) Ether: A TBS ether was also employed, demonstrating the use of multiple silyl ethers within the same synthetic campaign.[12]
The Paterson Synthesis of Discodermolide
The Paterson group's total synthesis of discodermolide also showcases the strategic deployment of silyl ethers.[13][14] Their approach involved the careful selection of silyl ethers with differing stabilities to allow for selective deprotection.
Case Study 3: The Total Synthesis of Rapamycin
Rapamycin, a potent immunosuppressant and anti-cancer agent, possesses a complex macrocyclic structure.[15][16] Its total synthesis by the Nicolaou group provides another excellent example of the utility of silyl ethers.
The Nicolaou Synthesis of Rapamycin
In their total synthesis of rapamycin, the Nicolaou group faced the challenge of protecting multiple hydroxyl groups within a large and flexible macrocycle.[17]
-
Silyl Ether Protecting Groups: A key step involved the global deprotection of multiple silyl ethers in one of the final steps of the synthesis using hydrofluoric acid-pyridine.[17] This highlights the robustness of silyl ethers throughout a lengthy synthetic sequence and their reliable removal at a late stage.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for key silyl ether protection and deprotection steps from the discussed total syntheses.
| Silyl Ether | Substrate Functional Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Protection | ||||||
| TBS | Primary Alcohol | TBSCl, Imidazole | DMF | 17 h | 100% | [4] |
| TBS | Diol | TBSOTf, 2,6-Lutidine | CH2Cl2 | 1 h | 90-100% | [18] |
| TBDPS | Primary Alcohol | TBDPSCl, Imidazole | CH2Cl2 | - | 88% | [19] |
| TES | Secondary Alcohol | TESCl, Pyridine | - | 24 h | 85% | [7] |
| Deprotection | ||||||
| TBS | Silyl Ether | TBAF (1.0 M in THF) | THF | 18 h | 97% | [4] |
| TBS | Silyl Ether | HF-Pyridine | THF | 3 h | 76-91% | [5] |
| TBS | Silyl Ether | AcCl (cat.), MeOH | MeOH | - | High | [20] |
| TBDPS | Silyl Ether | TBAF, AcOH | THF | - | High | [21] |
| TES | Silyl Ether | HF-Pyridine | THF | 2 h | - | [17] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol as a TBS Ether
This protocol is a general guideline based on the Corey procedure and similar methods reported in total synthesis literature.[4][22]
Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 - 1.5 equiv)
-
Imidazole (2.0 - 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBSCl in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Protocol 2: General Procedure for the Deprotection of a TBS Ether using TBAF
This protocol is a widely used method for the cleavage of TBS ethers.[4]
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether (Et2O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Reaction times are typically a few hours.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with Et2O or EtOAc (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Selective Deprotection of a Silyl Ether using HF-Pyridine
This method is often employed for the cleavage of more robust silyl ethers or for selective deprotection in the presence of other acid-labile groups.[5][17] Caution: Hydrofluoric acid is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment.
Materials:
-
Silyl-protected substrate (1.0 equiv)
-
Hydrofluoric acid-pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Diethyl ether (Et2O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the silyl-protected substrate in anhydrous THF or MeCN in a plastic flask (glass is etched by HF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the HF-Pyridine complex to the stirred solution.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with Et2O or EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Silyl Ether Strategies in Total Synthesis
The following diagrams illustrate the general workflow and decision-making process for employing silyl ethers in a multi-step synthesis.
Caption: General workflow for the use of silyl ethers.
References
- 1. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 2. Total synthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wender_Taxol_total_synthesis [chemeurope.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. aua.gr [aua.gr]
- 8. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 11. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Total Synthesis of Discodermolide & Dictyostatin Hybrid by Paterson [organic-chemistry.org]
- 14. The chemical synthesis of discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. scribd.com [scribd.com]
- 18. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 19. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Selective Cleavage of TBDMS Ethers Using TBAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, widely employed for the protection of hydroxyl functionalities. Its popularity stems from the ease of its installation, its robustness under a variety of reaction conditions, and critically, its selective removal.[1] Tetra-n-butylammonium fluoride (TBAF) is the most frequently utilized reagent for the cleavage of TBDMS ethers, offering high efficacy and mild reaction conditions.[1][2] The deprotection mechanism is driven by the strong affinity of the fluoride ion for silicon. The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a transient pentacoordinate silicon intermediate.[1][3] The subsequent cleavage of the silicon-oxygen bond is facilitated by the formation of the highly stable silicon-fluoride bond, liberating the free alcohol.[1][2] This application note provides a comprehensive overview, detailed experimental protocols, and quantitative data for the TBAF-mediated deprotection of TBDMS ethers.
Data Presentation: Reaction Parameters and Yields
The efficiency of TBDMS ether cleavage using TBAF is influenced by several factors including the substrate's steric and electronic properties, solvent, temperature, and reaction time. The following table summarizes various reported reaction conditions and their corresponding yields for the deprotection of TBDMS-protected alcohols.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 |
| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 |
| 4 | Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High |
| 5 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 |
| 6 | 3,4-di-O-benzyl-6-O-TBDMS-L-olivose glycal | 2.0 | DMF | Ambient | 10 min | 93 |
Note: Yields are highly substrate-dependent and the conditions provided should be considered as a starting point for optimization.[1][3] For base-sensitive substrates, decomposition due to the basicity of TBAF can lead to lower yields.[4] In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[4][5]
Experimental Protocols
General Protocol for TBAF-Mediated Deprotection of a TBDMS Ether
This protocol outlines a general procedure for the cleavage of a TBDMS ether using a commercially available 1 M solution of TBAF in THF.
Materials:
-
TBDMS-protected substrate
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water or Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equivalent) in anhydrous THF (to achieve a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[3][4]
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 18 hours).[1][4][5]
-
Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.[4][5]
-
Dilute the mixture with dichloromethane or ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.[3][4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[4]
Protocol for Buffered TBAF Deprotection for Base-Sensitive Substrates
This modified protocol is suitable for substrates that are sensitive to basic conditions.
Materials:
-
Same as the general protocol, with the addition of glacial acetic acid.
Procedure:
-
In a separate flask, add glacial acetic acid (1.2 equivalents) to the 1.0 M TBAF solution in THF (1.2 equivalents) at 0 °C and stir for 10 minutes.[5]
-
Dissolve the TBDMS-protected substrate (1.0 equivalent) in anhydrous THF (approximately 0.1 M) in a separate round-bottom flask under an inert atmosphere and cool to 0 °C.[5]
-
Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution.[5]
-
Monitor the reaction by TLC. Note that reaction times may be longer compared to the unbuffered protocol.[5]
-
Follow the workup and purification steps as described in the general protocol.
Workup Procedure to Avoid Aqueous Extraction
For water-soluble products or to streamline the workup process, an alternative procedure avoiding aqueous extraction can be employed.[6][7][8]
Additional Materials:
Procedure:
-
Following the completion of the deprotection reaction (Step 4 in the general protocol), add CaCO₃ and DOWEX 50WX8-400 resin to the reaction mixture, along with methanol.[1]
-
Stir the suspension for a designated period.
-
Filter the mixture to remove the resin and inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.[1]
Visualizations
Reaction Mechanism
The deprotection of a TBDMS ether with TBAF proceeds through a nucleophilic attack of the fluoride ion on the silicon atom, resulting in the formation of a pentacoordinate silicon intermediate. The strong driving force for this reaction is the formation of the stable Si-F bond, which leads to the cleavage of the Si-O bond and the release of the alcohol.[1][2]
Caption: Mechanism of TBAF-mediated TBDMS ether cleavage.
Experimental Workflow
The general workflow for the TBAF-mediated deprotection of a TBDMS ether is a straightforward process involving reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for TBDMS deprotection.
Selectivity Considerations
TBAF can be used for the selective deprotection of TBDMS ethers in the presence of other silyl ethers, with the outcome largely dictated by steric hindrance. Generally, the order of lability is TBDMS > TBDPS. This allows for the selective removal of a primary TBDMS ether in the presence of a more sterically hindered secondary TBDPS ether.[9] Fine-tuning reaction conditions such as temperature and the amount of TBAF can enhance selectivity.[3]
Caption: Selective cleavage of TBDMS in the presence of TBDPS.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of APIs using (4-Bromobutoxy)(tert-butyl)dimethylsilane Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromobutoxy)(tert-butyl)dimethylsilane is a key bifunctional chemical intermediate employed in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility lies in its orthogonal reactivity, featuring a bromo group amenable to nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This structure allows for the sequential introduction of different molecular fragments, making it a valuable tool in the construction of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is crucial for the efficacy of a PROTAC, as its length and chemical nature dictate the geometry of the ternary complex formed between the POI and the E3 ligase.
The four-carbon alkyl chain provided by this compound offers a common and effective linker length for inducing protein degradation. The TBDMS protecting group provides stability during initial synthetic steps and can be selectively removed under mild conditions to reveal a hydroxyl group for subsequent conjugation.
Core Applications in API Synthesis
The primary application of this compound in API synthesis is as a precursor for the linker in PROTACs. The general strategy involves a two-step process:
-
Alkylation: The bromo-end of the intermediate is reacted with a nucleophilic handle on either the E3 ligase ligand or the target protein ligand.
-
Deprotection and Conjugation: The TBDMS group is removed to unveil the hydroxyl group, which is then typically converted to a more reactive functional group (e.g., a carboxylic acid or an amine) for coupling with the second ligand.
This modular approach allows for the convergent synthesis of a library of PROTACs with varying ligands for structure-activity relationship (SAR) studies.
Signaling Pathway of PROTAC Action
The ultimate goal of synthesizing PROTACs using intermediates like this compound is to modulate cellular signaling pathways by degrading specific proteins. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a PROTAC using this compound as a linker precursor. For this example, we will consider the synthesis of a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase.
General Synthetic Workflow
The synthesis is approached in a modular fashion, preparing the functionalized E3 ligase ligand and the target protein ligand separately before their final coupling.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Alkylation of Cereblon Ligand
This protocol describes the coupling of the this compound linker to a Cereblon ligand, such as a derivative of pomalidomide.
Materials:
-
Pomalidomide derivative with a free amine or hydroxyl group
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pomalidomide derivative (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkylated Cereblon ligand.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Pomalidomide derivative |
| Reagent | This compound |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
Protocol 2: TBDMS Deprotection and Oxidation
This protocol details the removal of the TBDMS protecting group to reveal the primary alcohol, followed by oxidation to a carboxylic acid for subsequent amide coupling.
Materials:
-
Alkylated Cereblon Ligand from Protocol 1
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dess-Martin Periodinane (DMP) or other suitable oxidizing agent
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Deprotection):
-
Dissolve the alkylated Cereblon ligand (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude alcohol is often used directly in the next step without further purification.
Procedure (Oxidation):
-
Dissolve the crude alcohol in anhydrous DCM.
-
Add DMP (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Quantitative Data (Representative):
| Step | Yield | Purity (by HPLC) |
| Deprotection | >90% (crude) | - |
| Oxidation | 70-85% | >90% |
Protocol 3: Final Amide Coupling to Form the PROTAC
This protocol describes the final coupling of the linker-E3 ligase conjugate with the target protein ligand.
Materials:
-
Carboxylic acid-functionalized Linker-CRBN conjugate from Protocol 2
-
Amine-functionalized BRD4 ligand (e.g., a JQ1 derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized Linker-CRBN conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized BRD4 ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Upon completion, dilute with EtOAc and wash with saturated aqueous LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Quantitative Data (Representative):
| Parameter | Value |
| Coupling Reagent | HATU |
| Yield | 40-60% |
| Purity (by HPLC) | >98% |
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of APIs, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature allows for a modular and convergent synthetic approach to complex molecules like PROTACs. The protocols outlined in these application notes provide a general framework for researchers to utilize this intermediate in the development of novel therapeutics. The ability to systematically vary the linker length and composition is a key advantage in optimizing the potency and pharmacokinetic properties of the final API.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Intramamolecular Cyclization of Bromoalkoxy Silyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired intramolecular cyclization of bromoalkoxy silyl ethers during their experiments.
Troubleshooting Guides
Issue 1: Significant formation of cyclic ether by-product observed.
Root Cause Analysis: The primary cause of cyclization is the intramolecular Williamson ether synthesis, where the alkoxide formed from the deprotection of the silyl ether or from residual unprotected alcohol attacks the internal alkyl bromide.
Solutions:
-
Protecting Group Selection: The most effective strategy is the protection of the hydroxyl group. The choice of the protecting group is critical and depends on the stability required for subsequent reaction steps.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction.
-
Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular one.
-
Base Selection: If a base is used in the subsequent step, a sterically hindered, non-nucleophilic base is preferred to minimize deprotection of the silyl ether.
-
Issue 2: Low yield during the silylation (protection) step.
Root Cause Analysis: Incomplete protection leaves unreacted bromoalkanol, which is prone to cyclization under basic conditions or during subsequent reaction steps.
Solutions:
-
Anhydrous Conditions: Silylating agents are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Strength: While imidazole is a common base for silylation, sterically hindered alcohols may require a stronger, non-nucleophilic base like 2,6-lutidine, especially when using more reactive silyl triflates.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating may be necessary for complete conversion, especially with sterically hindered substrates.
-
Reagent Purity: Use high-purity bromoalkanol and silylating agent.
Issue 3: Cyclization occurs despite the presence of a silyl protecting group.
Root Cause Analysis: The chosen silyl ether may not be stable under the specific reaction conditions of the subsequent step, leading to in-situ deprotection and cyclization.
Solutions:
-
Protecting Group Stability: Select a more robust silyl ether based on the reaction conditions. The stability of common silyl ethers generally increases with steric bulk around the silicon atom.[2]
-
Orthogonal Protecting Groups: In multi-step syntheses, consider using orthogonal protecting groups that can be removed under different conditions, ensuring the stability of the silyl ether during other transformations.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Which silyl ether protecting group should I choose to prevent intramolecular cyclization?
A1: The choice depends on the conditions of your subsequent reactions. Here is a summary of commonly used silyl ethers and their relative stabilities:
| Silyl Ether | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Very labile, often removed during workup. |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | A good balance of stability and ease of removal. Widely used. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and robust. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | One of the most stable silyl ethers, resistant to a wide range of conditions.[6] |
For reactions involving strong bases or nucleophiles, a more sterically hindered and robust protecting group like TIPS or TBDPS is recommended.[2][6]
Q2: How does the length of the alkyl chain in the bromoalkoxy silyl ether affect the rate of cyclization?
A2: The rate of intramolecular cyclization is significantly influenced by the size of the ring being formed. The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored over smaller or larger rings.[7][8] Therefore, bromoalkoxy silyl ethers that can form five-membered (e.g., from 4-bromobutanol) or six-membered (e.g., from 5-bromopentanol) cyclic ethers are particularly prone to this side reaction. For the formation of larger rings (7-membered and above), the entropic cost increases, making cyclization less favorable.[7]
Q3: Are there non-silyl protecting groups that can be used to prevent cyclization?
A3: Yes, other protecting groups can be employed, offering different stability profiles.
-
Benzyl (Bn) Ethers: These are robust and stable to both acidic and basic conditions.[1] They are typically introduced using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).[9] Deprotection is commonly achieved by hydrogenolysis (e.g., H₂, Pd/C), which is advantageous for substrates sensitive to acidic or basic conditions.[1][9]
-
Tetrahydropyranyl (THP) Ethers: THP ethers are stable to strongly basic conditions, organometallics, and hydrides.[10] They are formed by reacting the alcohol with dihydropyran (DHP) under acidic catalysis.[11][12] A drawback is the introduction of a new stereocenter.[10] Deprotection is achieved under acidic conditions.[11][12]
Q4: What are the best practices for setting up a reaction to minimize intramolecular cyclization?
A4:
-
Ensure Complete Protection: Before proceeding with the next step, confirm the complete consumption of the starting bromoalkanol by TLC or other analytical techniques.
-
Use Anhydrous Conditions: For both the protection step and subsequent reactions, ensure all reagents and solvents are anhydrous to prevent premature deprotection.
-
Control Temperature: If possible, run the reaction at the lowest effective temperature.
-
Optimize Concentration: Higher concentrations of reactants can favor the desired bimolecular reaction over the unimolecular cyclization.
Experimental Protocols
Protocol 1: Protection of a Primary Bromoalkanol with TBDPS-Cl
This protocol describes the protection of a primary hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl), which provides a highly stable silyl ether.
Materials:
-
Primary bromoalkanol (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1 M aq. HCl
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary bromoalkanol (1.0 equiv.) in anhydrous DMF under an argon atmosphere.
-
Add imidazole (2.5 equiv.) to the solution at room temperature.
-
Add TBDPSCl (1.2 equiv.) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.[13]
-
Quench the reaction by adding a few drops of methanol.
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove most of the DMF.
-
Dissolve the residue in EtOAc.
-
Wash the organic layer sequentially with 1 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Bromoalkanol with Benzyl Bromide
This protocol details the formation of a benzyl ether, a robust protecting group stable to a wide range of conditions.
Materials:
-
Bromoalkanol (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Benzyl bromide (BnBr, 1.1 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the bromoalkanol (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Protection of a Bromoalkanol with Dihydropyran (THP ether formation)
This protocol describes the formation of a THP ether, which is stable to basic conditions.
Materials:
-
Bromoalkanol (1.0 equiv.)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv.)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the bromoalkanol (1.0 equiv.) in anhydrous DCM, add DHP (1.5 equiv.) and a catalytic amount of PPTS (0.1 equiv.).
-
Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing intramolecular cyclization.
Caption: A decision tree for selecting an appropriate protecting group.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. jocpr.com [jocpr.com]
- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. youtube.com [youtube.com]
- 13. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coupling Reactions of Silyl-Protected Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in cross-coupling reactions involving silyl-protected halides.
Frequently Asked Questions (FAQs)
Q1: My silyl protecting group is being cleaved during the reaction. How can I prevent this?
A1: Premature cleavage of the silyl protecting group is a common issue that leads to low yields of the desired product. The stability of silyl ethers is highly dependent on the reaction conditions.[1][2] Here are some strategies to prevent unwanted deprotection:
-
Choose a more robust silyl protecting group: The stability of silyl ethers varies significantly. The general order of stability is TMS < TES < TBS < TIPS < TBDPS.[1] If you are using a labile group like TMS (trimethylsilyl), consider switching to a bulkier and more stable group like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl).
-
Optimize the base: Some bases can promote desilylation. For instance, fluoride-containing bases or strongly basic conditions can cleave silyl ethers.[3] Consider screening different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), which are often milder.[4][5]
-
Control the temperature: High reaction temperatures can sometimes lead to the degradation of the silyl protecting group. If possible, try running the reaction at a lower temperature, which may require a more active catalyst system.
-
Avoid fluoride sources: If your reaction conditions include a fluoride source (e.g., from certain reagents or additives), this is likely the cause of deprotection. The formation of the strong Si-F bond is a major driving force for the cleavage of silyl ethers.[1] Re-evaluate your reaction components to eliminate any sources of fluoride ions.
Q2: I am observing significant formation of homocoupling byproducts. What can I do to minimize this?
A2: Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of dimers of your starting materials.
-
In Sonogashira couplings, the homocoupling of terminal alkynes (Glaser coupling) is often promoted by the copper co-catalyst in the presence of oxygen.[6][7] To minimize this, consider the following:
-
In Suzuki couplings, homocoupling of the boronic acid or ester can occur. This can be minimized by:
-
Using a high-quality palladium catalyst and ensuring its proper activation.
-
Optimizing the reaction stoichiometry: Avoid using a large excess of the boronic acid derivative.
-
Q3: My reaction is not going to completion, and I am recovering unreacted starting material. What are the likely causes?
A3: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions.
-
Catalyst deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, especially at high temperatures, leading to the formation of palladium black.[1][10] Ensure your reaction is performed under a strictly inert atmosphere and that your solvents are thoroughly degassed. Using more robust ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can help stabilize the catalyst.[11]
-
Inefficient oxidative addition: The strength of the carbon-halide bond is a critical factor. The general reactivity order is I > Br > OTf >> Cl.[6] If you are using a less reactive halide like a chloride, a more active catalyst system is often required.[1] This may involve using specialized ligands (e.g., Buchwald ligands) or increasing the reaction temperature.[12]
-
Suboptimal choice of base, solvent, or temperature: These parameters are highly interdependent.[1] A systematic optimization of these conditions is often necessary to achieve high yields.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses specific challenges encountered during the Suzuki-Miyaura coupling of silyl-protected aryl halides with organoboron reagents.
Q: My Suzuki-Miyaura reaction with a silyl-protected aryl halide has a low yield. Where should I start troubleshooting?
A: A systematic approach is crucial for identifying the root cause of low yields. Below is a workflow to guide your troubleshooting efforts.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Data Presentation: Impact of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Action |
| Base | Weak base (e.g., NaHCO₃) | Incomplete reaction | Use a stronger base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4][5] |
| Strong, aggressive base | Potential for desilylation | Screen milder bases; consider fluoride-free options.[13] | |
| Catalyst/Ligand | Standard ligand (e.g., PPh₃) with unreactive halide (Ar-Cl) | Low to no conversion | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[12] |
| Catalyst degradation (Pd black) | Reaction stalls | Ensure strict inert atmosphere; use fresh, high-quality catalyst.[10] | |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Generally good | If solubility is an issue, consider polar aprotic solvents like DMF, but be mindful of side reactions. |
| Protic (e.g., EtOH/H₂O) | Can promote protodeboronation | Use anhydrous conditions if protodeboronation is observed. | |
| Temperature | Too low | Slow or incomplete reaction | Increase temperature incrementally. |
| Too high | Catalyst decomposition, desilylation | Lower temperature and/or use a more stable catalyst system. |
Experimental Protocol: Suzuki-Miyaura Coupling of a TBS-Protected Bromophenol
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the TBS-protected bromophenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). Bubble argon through the solution for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide: Sonogashira Coupling
This section focuses on troubleshooting the coupling of silyl-protected terminal alkynes with aryl or vinyl halides.
Q: My Sonogashira reaction is giving a low yield, and I see a lot of alkyne dimerization. What should I do?
A: Alkyne homocoupling (Glaser coupling) is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[7] The presence of the silyl protecting group on the alkyne is intended to prevent this, but if the reaction involves a terminal alkyne coupling partner, this can be an issue. If your silyl-protected alkyne is undergoing desilylation followed by homocoupling, this points to an unstable protecting group or harsh reaction conditions.
Caption: Troubleshooting workflow for Sonogashira coupling.
Data Presentation: Impact of Reaction Parameters on Sonogashira Coupling
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Action |
| Catalyst System | No Cu(I) co-catalyst (in a protocol that requires it) | Slow or no reaction | Add a Cu(I) source like CuI.[6] |
| Presence of O₂ with Cu(I) | Promotes Glaser homocoupling | Thoroughly degas all reagents and solvents; consider a copper-free protocol.[6][7] | |
| Base | Amine base (e.g., Et₃N, DIPEA) | Commonly used and effective | If substrate is base-sensitive, consider milder inorganic bases.[14] |
| Inorganic base (e.g., K₂CO₃) | Can be effective, especially in polar solvents | May require higher temperatures. | |
| Ligand | Standard PPh₃ | Generally effective | For challenging substrates, bulky, electron-rich phosphines or NHCs may improve performance.[11] |
| Solvent | Amine as solvent (e.g., Et₃N) | Can drive the reaction | May not be suitable for all substrates; co-solvents like THF or DMF are common. |
| Polar aprotic (e.g., DMF, NMP) | Can be effective for less reactive halides | May require higher temperatures.[15] |
Experimental Protocol: Sonogashira Coupling of a TIPS-Protected Terminal Alkyne
This is a representative protocol and may require optimization.[16]
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., THF) and the base (e.g., triethylamine). Then, add the TIPS-protected terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Troubleshooting Guide: Heck Coupling
This guide is for troubleshooting low yields in the Heck coupling of silyl-protected vinyl or aryl halides with alkenes.
Q: My Heck reaction with a silyl-protected halide is inefficient. What factors should I investigate?
A: The Heck reaction's success is highly sensitive to the choice of catalyst, ligand, base, and solvent, especially with challenging substrates like chlorides.[1] The silyl protecting group adds another layer of complexity, as its stability must be maintained.
Caption: Troubleshooting workflow for the Heck reaction.
Data Presentation: Impact of Reaction Parameters on Heck Coupling
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Action |
| Halide | Aryl/Vinyl Chloride | Slow or no oxidative addition | Use a highly active catalyst system with bulky, electron-rich ligands (e.g., P(tBu)₃); increase temperature.[1][17] |
| Ligand | Standard PPh₃ with Ar-Cl | Ineffective | Switch to more electron-donating ligands like trialkylphosphines or NHCs.[1] |
| High ligand:Pd ratio | Can inhibit the reaction | Optimize the ligand to palladium ratio (typically 1:1 to 4:1).[17] | |
| Base | Organic (e.g., Et₃N, DIPEA) | Commonly used | Can act as both base and ligand; may not be optimal for all systems. |
| Inorganic (e.g., K₂CO₃, NaOAc) | Often effective, especially in polar solvents | May require higher temperatures.[7] | |
| Solvent | Polar aprotic (e.g., DMF, DMA, NMP) | Generally preferred for less reactive halides | Ensure the solvent is anhydrous and high purity.[18] |
| Temperature | 80-140 °C | Often required for chlorides | High temperatures can cause catalyst decomposition and desilylation; find the optimal balance.[1] |
Experimental Protocol: Heck Coupling of a Silyl-Protected Vinyl Halide
This is a representative protocol and will likely require optimization.[19]
-
Reaction Setup: In a sealable reaction tube, combine the silyl-protected vinyl halide (1.0 equiv.), the alkene (1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., P(o-tolyl)₃, 0.04 equiv.), and the base (e.g., triethylamine, 2.0 equiv.).
-
Solvent Addition and Sealing: Add the anhydrous, degassed solvent (e.g., DMF). Seal the tube tightly.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. DSpace [repository.kaust.edu.sa]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Improving the stability of TBDMS ethers during column chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of tert-butyldimethylsilyl (TBDMS) ethers during column chromatography.
Troubleshooting Guide: Preventing TBDMS Ether Cleavage During Column Chromatography
This guide addresses specific issues that may arise during the purification of TBDMS-protected compounds on silica gel.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of TBDMS ether after column chromatography. | Residual acidity of silica gel: Standard silica gel is slightly acidic and can catalyze the cleavage of the TBDMS group.[1][2] | Neutralize the silica gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) before packing the column.[1][2][3][4] You can also use commercially available deactivated or neutral silica gel.[1] |
| Protic or highly polar eluent: Solvents like methanol, especially with trace acid, can facilitate the hydrolysis of silyl ethers.[1][5] | Use a less polar eluent system: If the separation allows, opt for a less polar mobile phase.[1] Ensure your solvents are anhydrous. | |
| Product streaking or broad peaks on TLC and column. | Interaction with silica gel: The slightly acidic nature of silica can lead to strong interactions with the compound, causing poor peak shape and potential decomposition.[3] | Deactivate the silica gel: Add a small percentage of triethylamine (e.g., 1%) to your mobile phase during both TLC and column chromatography. This can help to reduce streaking and improve the Rf value.[3] |
| TBDMS group is cleaved during workup before chromatography. | Acidic or basic aqueous wash: Exposure to acidic or basic conditions during the extraction process can lead to premature deprotection.[1][6] | Use neutral water for washes: If possible, use deionized water or a saturated aqueous solution of a neutral salt like sodium chloride (brine) for extractions. Minimize contact time with aqueous layers.[1] |
| Presence of fluoride ions: Trace fluoride ions from reagents can potently cleave TBDMS ethers.[7][8] | Ensure all glassware is thoroughly cleaned and rinsed. Avoid using reagents that may contain fluoride impurities if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is my TBDMS ether unstable on a silica gel column?
A1: Standard silica gel is inherently slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can protonate the oxygen atom of the TBDMS ether, initiating cleavage to reveal the free alcohol.[1][2] This process is essentially an acid-catalyzed hydrolysis.
Q2: How does the structure of the silyl ether affect its stability during chromatography?
A2: The stability of a silyl ether is directly related to the steric bulk around the silicon atom. Larger, more sterically hindered groups provide greater protection against hydrolysis. The general order of stability from least to most stable is: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl).[1][7][9] TBDMS ethers are significantly more stable than TMS ethers, making them more suitable for purification by column chromatography.[7][10]
Q3: What are some alternatives to standard silica gel for purifying sensitive TBDMS ethers?
A3: If your TBDMS ether is particularly sensitive, consider using alternative stationary phases:
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative to prevent acid-catalyzed cleavage.[3]
-
Reversed-Phase Silica Gel: For non-polar compounds, reversed-phase silica (e.g., C18) can be used with polar eluents, avoiding the acidic nature of normal-phase silica.[3]
-
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel.
Q4: Can I use protic solvents like methanol in my eluent?
A4: It is generally advisable to avoid or minimize the use of protic solvents like methanol in the eluent when purifying TBDMS ethers.[1] Protic solvents can participate in the hydrolysis of the silyl ether, especially if the silica gel is acidic. If a polar modifier is needed, consider using less protic solvents like ethyl acetate or diethyl ether in combination with non-polar solvents like hexanes.
Q5: How can I quickly check if my TBDMS ether is degrading on the TLC plate?
A5: You can perform a simple 2D TLC experiment. Spot your compound on one corner of a square TLC plate and develop it in your chosen eluent. Then, rotate the plate 90 degrees and re-develop it in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see an additional spot corresponding to the cleaved alcohol off the diagonal.
Quantitative Data Summary
The stability of silyl ethers is crucial for their successful application as protecting groups. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources.[9][11] The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1. |
Experimental Protocols
Protocol 1: Purification of a TBDMS Ether using a Deactivated Silica Gel Column
Objective: To purify a TBDMS-protected compound while minimizing cleavage on the silica gel column.
Materials:
-
Crude TBDMS-protected compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar co-solvent)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare your desired eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) and add 0.5-1% (v/v) of triethylamine.
-
Prepare the Silica Gel Slurry: In a beaker, add the required amount of silica gel. Add the triethylamine-containing eluent and gently swirl to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the column. Allow the silica gel to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the column and begin collecting fractions.
-
Monitor the Separation: Monitor the fractions by Thin Layer Chromatography (TLC). It is recommended to also add 0.5-1% triethylamine to the TLC mobile phase.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified TBDMS ether.
Visualizations
Caption: Workflow for purifying TBDMS ethers with deactivated silica gel.
Caption: Troubleshooting decision tree for TBDMS ether instability.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Silylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing silylation reaction conditions and catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a silylating agent?
A1: The selection of a silylating agent is crucial for a successful silylation reaction. Key factors to consider include:
-
Reactivity: The reagent must be reactive enough to efficiently silylate the target functional group.[1]
-
Stability of the Silyl Ether: The resulting silyl derivative should be stable under the subsequent reaction conditions. The stability of silyl ethers generally increases with the steric bulk of the substituents on the silicon atom.[2]
-
Steric Hindrance: The steric bulk of both the substrate (e.g., primary, secondary, or tertiary alcohol) and the silylating agent will affect the reaction rate and selectivity.[3] Bulky silylating agents can offer increased selectivity for less hindered functional groups.[1][3]
-
Byproducts: The byproducts of the silylation reaction should be considered, as they can sometimes interfere with the reaction or complicate purification.[1][4] For example, chlorosilanes produce HCl, which often requires a base to be scavenged.[1]
Q2: How do I choose the appropriate catalyst or base for my silylation reaction?
A2: The choice of catalyst or base is critical for an efficient silylation reaction.
-
For Chlorosilane Reagents: A base is typically required to neutralize the HCl byproduct.[1] Common bases include imidazole, pyridine, and triethylamine.[4][5] Imidazole is often preferred for tert-butyldimethylsilyl chloride (TBDMS-Cl).[4] For hindered substrates or less reactive alcohols, a more nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts along with a stoichiometric amount of a tertiary amine.[5]
-
For Silyl Triflates (e.g., TBS-OTf): These are highly reactive silylating agents and are often used for sterically hindered alcohols.[6] A non-nucleophilic hindered base like 2,6-lutidine is commonly used to trap the triflic acid byproduct.[7]
-
For Silylamines and Silylamides (e.g., HMDS, BSA): These reagents are generally more reactive than chlorosilanes and may not always require a catalyst.[4] However, for less reactive substrates, a catalyst such as trimethylsilyl chloride (TMS-Cl) or ammonium sulfate can be added to accelerate the reaction with hexamethyldisilazane (HMDS).[4]
Q3: What is the best solvent for a silylation reaction?
A3: The choice of solvent can significantly influence the reaction rate and outcome.
-
Aprotic Solvents: Silylation reactions must be carried out in aprotic solvents to prevent reaction with the silylating agent.[4]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can accelerate the reaction rate.[8][9] However, their high boiling points can make them difficult to remove during workup.[8]
-
Commonly Used Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently used and are easier to remove.[4][8]
-
Anhydrous Conditions: It is crucial to use anhydrous solvents, as silylating agents readily react with water.[8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My silylation reaction is giving a low yield or no product at all. What are the possible causes and how can I fix it?
A: Low to no product formation is a common issue in silylation reactions. Here's a step-by-step guide to troubleshoot the problem:
-
Check for Moisture: The most common reason for failed silylation is the presence of water.[8] Silylating agents are highly moisture-sensitive and will react with any water present in the reaction mixture.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[8]
-
-
Reagent Reactivity: The chosen silylating agent may not be reactive enough for your substrate.
-
Solution: Consider using a more reactive silylating agent. For example, if TBDMS-Cl is not working for a hindered alcohol, try using TBDMS-OTf.[6] The reactivity of silylating agents generally follows the order: R₃Si-OTf > R₃Si-Cl > (R₃Si)₂NH.
-
-
Insufficient Catalyst/Base: The amount or type of catalyst/base may be inadequate.
-
Solution: Ensure you are using the correct stoichiometry of the base (typically a slight excess). For slow reactions, consider adding a catalytic amount of a more potent nucleophilic catalyst like DMAP.[5]
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions.
Issue 2: Incomplete Reaction
Q: My reaction has started, but it is not going to completion, and I have a mixture of starting material and product. What should I do?
A: An incomplete reaction can often be pushed to completion with some adjustments:
-
Increase Reagent/Catalyst Amount: The amount of silylating agent or catalyst may be insufficient.
-
Solution: Add an additional portion of the silylating agent and/or catalyst to the reaction mixture.
-
-
Optimize Reaction Conditions: As with low yield issues, adjusting the reaction conditions can help.
-
Solution: Increase the reaction temperature or prolong the reaction time.[4]
-
-
Solvent Effects: The solvent may not be optimal for the reaction.
Issue 3: Formation of Side Products
Q: I am observing unexpected side products in my reaction. What are they and how can I minimize their formation?
A: Side product formation can complicate purification and reduce the yield of the desired product.
-
Hexamethyldisiloxane Formation: This is a common byproduct resulting from the hydrolysis of the silylating agent in the presence of moisture.[8]
-
Solution: Strictly adhere to anhydrous reaction conditions.[8]
-
-
Silyl Ether Cleavage (Deprotection): If the reaction conditions are too harsh (e.g., acidic or basic), the newly formed silyl ether might be cleaved.[6]
-
Solution: Use milder reaction conditions. For example, if using a strong acid catalyst, switch to a milder one. Ensure the workup procedure is not too acidic or basic.
-
-
Multiple Silylations: If your substrate has multiple reactive functional groups, you might get a mixture of products with different degrees of silylation.
-
Solution: Use a sterically hindered silylating agent to selectively protect the most accessible functional group.[3] Alternatively, carefully control the stoichiometry of the silylating agent.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000 | ~100,000 |
Data adapted from literature sources.[6] The values are approximate and can vary depending on the specific substrate and reaction conditions.
Table 2: Common Conditions for TBDMS Protection of Alcohols
| Catalyst/Base | Silylating Agent | Solvent | Temperature (°C) | Typical Reaction Time |
| Imidazole | TBDMS-Cl | DMF | Room Temperature | 2 - 16 hours |
| Triethylamine/DMAP (cat.) | TBDMS-Cl | DCM | Room Temperature | 2 - 12 hours |
| 2,6-Lutidine | TBDMS-OTf | DCM | -78 to Room Temperature | 0.5 - 4 hours |
These are general conditions and may require optimization for specific substrates.[7][10][11]
Experimental Protocols
Protocol 1: General Procedure for the TBDMS Protection of a Primary Alcohol
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the alcohol (concentration typically 0.1-0.5 M).
-
Base Addition: Add imidazole (2.2 eq) to the solution and stir until it dissolves.
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The silylated product will have a higher Rf value than the starting alcohol.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a TBDMS Ether using TBAF
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask with a magnetic stir bar.
-
Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the deprotection by TLC. The deprotected alcohol will have a lower Rf value.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Visualizations
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
How to prevent silyl group migration in polyfunctional compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the prevention of silyl group migration in polyfunctional compounds. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues encountered during synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise due to unintended silyl group migration.
Issue 1: An unexpected regioisomer is the major product after a reaction.
-
Problem: You performed a reaction on a polyfunctional molecule with a silyl-protected alcohol, and the main product is an isomer where the silyl group has moved to a different position (e.g., from a secondary to a primary alcohol).
-
Possible Cause: The reaction conditions (acidic or basic) catalyzed an intramolecular migration of the silyl group to a thermodynamically more stable position. This is a common phenomenon, often proceeding through a pentacoordinate silicon intermediate, known as a Brook rearrangement.[1][2]
-
Solutions:
-
Modify Reaction pH: If possible, adjust the reaction to be closer to neutral pH. If a base is required, consider using a non-ionic, sterically hindered base like 2,6-lutidine or a proton sponge instead of alkoxides or amines.
-
Reduce Reaction Temperature: Silyl migration is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress the rate of migration relative to the desired reaction.
-
Select a Bulkier Silyl Group: Steric hindrance can significantly slow down the rate of migration. If you are using a smaller silyl group like Trimethylsilyl (TMS), consider switching to a bulkier group such as tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), or tert-Butyldiphenylsilyl (TBDPS).[3][4]
-
Change the Solvent: Polar solvents can stabilize the charged intermediates involved in migration.[2] Switching to a less polar solvent may reduce the rate of migration.
-
Issue 2: Low yield and a complex mixture of byproducts are observed.
-
Problem: After a reaction, the yield of the desired product is low, and purification is complicated by the presence of multiple, difficult-to-separate byproducts.
-
Possible Cause: Silyl group migration may be occurring on an intermediate species, leading to a cascade of unintended side reactions. For instance, migration could unmask a reactive functional group at the wrong time.
-
Solutions:
-
Re-evaluate the Protecting Group Strategy: The chosen silyl group may not be robust enough for the reaction conditions. Consult the stability data to select a more suitable protecting group that will remain in place.[4][5]
-
Alter the Synthetic Route: It may be necessary to change the order of operations. For example, perform the sensitive reaction step before introducing the silyl protecting group.
-
Use a Different Silylating Agent: The reactivity of the silylating agent can influence stability. For sterically hindered alcohols, a more reactive agent like a silyl triflate (e.g., TBSOTf) is often used with a non-nucleophilic base, which can sometimes lead to more stable protection.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is silyl group migration?
A: Silyl group migration is an intramolecular chemical rearrangement where a silyl group moves from one atom to another within the same molecule.[6] In the context of polyfunctional compounds, this most often refers to the movement of a silyl ether from one oxygen atom to another (e.g., a 1,2- or 1,3-migration). The primary driving force for this rearrangement is often the formation of a more thermodynamically stable product, such as moving the silyl group from a sterically hindered secondary alcohol to a less hindered primary alcohol.
Q2: What are the main factors that promote silyl group migration?
A: Several factors can promote silyl group migration:
-
pH: Both acidic and basic conditions can catalyze the migration.[1] Bases facilitate migration by generating an alkoxide, which can then attack the silicon atom. Acids can protonate an oxygen atom, making the silyl group more susceptible to nucleophilic attack by another hydroxyl group.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the rearrangement to occur.
-
Solvent: Polar solvents can stabilize the charged, pentacoordinate silicon transition state, thereby accelerating the migration.[2]
-
Steric Hindrance: Silyl groups on less sterically hindered positions are generally more stable. Less bulky silyl groups (like TMS) are more prone to migration than bulkier ones (like TIPS or TBDPS).[4]
Q3: How do I choose the correct silyl protecting group to minimize migration?
A: The choice of silyl group is critical and should be based on the specific requirements of your synthetic route.
-
For high stability: If your subsequent reaction steps involve harsh basic or acidic conditions, choose a bulky and robust protecting group like TIPS or TBDPS.[3]
-
For mild conditions: If the downstream reactions are mild, a less hindered group like TES or TBS may suffice.
-
Orthogonal Deprotection: Consider the deprotection strategy. You may need to remove one silyl group in the presence of another. The relative stability of different silyl ethers allows for such selective deprotection.[7]
Q4: Is it possible for silyl groups to migrate between different molecules (intermolecularly)?
A: While intramolecular migration is more common, intermolecular silyl migration can also occur.[8] This is more likely to be observed under conditions with high concentrations of reactants and a catalyst that can facilitate the transfer of the silyl group from one molecule to another.[8]
Quantitative Data Summary
The stability of a silyl ether is crucial for its effectiveness as a protecting group. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃ in MeOH; Acetic Acid |
| Triethylsilyl | TES | 64 | 10-100 | Acetic Acid; HF-Pyridine |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | TBAF; HF-Pyridine; Acetic Acid |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | TBAF; HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | TBAF; HF-Pyridine |
Relative stability values are approximate and can vary based on the specific substrate and reaction conditions. Data compiled from multiple sources.[3][4]
Key Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TBS-Cl
This protocol describes a standard method for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.
-
Dissolve the Substrate: Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add Reagents: Add imidazole (2.5 eq) to the solution, followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a TMS Ether in the Presence of a TBS Ether
This protocol leverages the difference in lability between TMS and TBS ethers to achieve selective deprotection.
-
Dissolve the Substrate: Dissolve the substrate containing both TMS and TBS ethers (1.0 eq) in methanol (MeOH).
-
Add Base: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 eq).
-
Reaction: Stir the mixture at room temperature. The deprotection of the TMS group is usually rapid. Monitor the reaction by TLC to ensure the TBS group remains intact.
-
Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., a few drops of acetic acid or a saturated aqueous solution of NH₄Cl).
-
Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with an appropriate organic solvent. Wash the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.
Visual Guides
Caption: Base-catalyzed 1,2-silyl group migration via a Brook rearrangement.
Caption: A workflow for troubleshooting silyl group migration issues.
References
- 1. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 2. Brook Rearrangement [organic-chemistry.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Deprotection of Sterically Hindered TBDMS Ethers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the deprotection of sterically hindered tert-butyldimethylsilyl (TBDMS) ethers.
Troubleshooting Guides
Problem: Incomplete or Slow Deprotection of a Sterically Hindered TBDMS Ether
Steric hindrance around the TBDMS ether can significantly slow down or prevent complete deprotection.[1] If you are experiencing an incomplete reaction, consider the following troubleshooting steps:
1. Verify Reagent Quality and Reaction Setup:
-
Fluoride Source (e.g., TBAF): TBAF solutions can absorb water, which can affect their reactivity.[2] While completely anhydrous TBAF can act as a strong base and cause side reactions, excessive water can slow down the desilylation process.[1] Consider using a fresh bottle of TBAF or drying the solvent.
-
Acidic Reagents: Ensure the acid used is not degraded and is of the appropriate concentration.
-
Solvent: The substrate must be fully dissolved in the chosen solvent. Poor solubility can limit the reaction rate.[2] If solubility is an issue, consider using a co-solvent system.[2]
-
Atmosphere: For moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
2. Optimize Reaction Conditions:
-
Increase Reagent Equivalents: The stoichiometry of the deprotection reagent may be too low.[2] A gradual increase in the equivalents of the reagent can drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to run for a longer duration until the starting material is consumed.[2][3]
-
Increase Reaction Temperature: For stubborn TBDMS ethers, gently warming the reaction mixture can increase the reaction rate.[2][3] However, be cautious as higher temperatures can lead to side reactions.[2]
3. Switch to a More Potent Deprotection Reagent or Method:
If optimizing the current conditions fails, a change in reagent may be necessary. For sterically hindered TBDMS ethers, stronger conditions or alternative reagents are often required.
-
Fluoride-Based Reagents:
-
TBAF in THF: This is a common and often effective method.[1]
-
HF-Pyridine or TASF: These are more powerful fluoride sources that can be effective for very hindered substrates.
-
-
Acidic Conditions:
-
Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is a strong acidic condition for TBDMS deprotection.[1]
-
Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol can efficiently cleave TBDMS ethers.[4]
-
Pyridinium p-toluenesulfonate (PPTS): This is a mild acidic catalyst often used for selective deprotection but can be effective for less hindered groups.[5]
-
-
Lewis Acid Catalysis:
-
SnCl₂: Stannous chloride can be used for the deprotection of TBDMS ethers, sometimes under microwave irradiation for faster reaction times.
-
TiCl₄-Lewis Base Complexes: These complexes can smoothly deprotect TBDMS ethers.[6]
-
-
Other Reagents:
Troubleshooting Workflow for Incomplete TBDMS Deprotection
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for TBDMS deprotection?
A1: The most common methods for TBDMS deprotection involve fluoride ion sources or acidic conditions.[1] Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a widely used fluoride-based reagent.[1] Acidic methods often employ reagents such as aqueous acetic acid, hydrochloric acid (HCl) in methanol, or trifluoroacetic acid (TFA) in dichloromethane.[1]
Q2: Why is my TBDMS deprotection with TBAF slow or incomplete?
A2: Several factors can contribute to slow or incomplete deprotection with TBAF. Steric hindrance around the TBDMS ether is a primary reason, significantly slowing down the reaction.[1] The water content in the TBAF solution can also affect efficiency; while completely anhydrous TBAF can be a strong base leading to side reactions, too much water can slow the desilylation process.[1] Poor solubility of the substrate in the reaction solvent can also be a factor.[1][2]
Q3: Can I selectively deprotect a primary TBDMS ether in the presence of a more sterically hindered secondary or tertiary one?
A3: Yes, selective deprotection is often possible due to differences in steric hindrance. Primary TBDMS ethers are less sterically hindered and therefore more reactive, allowing for their removal under milder conditions that leave secondary or tertiary TBDMS ethers intact.[1] For example, using a 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers.[9]
Q4: Are there any metal-catalyzed methods for TBDMS deprotection?
A4: Yes, several metal-based catalysts have been developed for TBDMS deprotection. Sodium tetrachloroaurate(III) dihydrate is a mild catalyst for the removal of TBDMS groups.[7][8] Other examples include the use of stannous chloride (SnCl₂) and TiCl₄-Lewis base complexes.[6] Copper(II) chloride dihydrate has also been reported for this purpose.[10]
Data Presentation
Table 1: Comparison of Reagents for Deprotection of Sterically Hindered TBDMS Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate / Selectivity | Yield (%) |
| TBAF (1.0 M in THF) | THF | Room Temp | 18 h | Di-TBDMS protected diol | 97 |
| Acetyl Chloride (cat.) | Dry MeOH | 0 to Room Temp | 0.5 - 2 h | Various TBDMS ethers | Good to Excellent |
| SnCl₂·2H₂O | Ethanol | Room Temp | 5 - 7 h | Alcoholic and phenolic TBDMS ethers | 80 - 90 |
| SnCl₂·2H₂O | Water | Reflux | 35 - 40 min | Alcoholic and phenolic TBDMS ethers | 83 - 90 |
| NaAuCl₄·2H₂O (cat.) | Methanol | Room Temp | Varies | Selective for less hindered aliphatic TBDMS ethers | Good to Excellent |
| CuCl₂·2H₂O (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2 - 30 h | Various TBDMS ethers | Moderate to Excellent |
Experimental Protocols
Protocol 1: TBDMS Deprotection using TBAF in THF
-
Dissolve the TBDMS-protected compound (1.0 mmol) in tetrahydrofuran (THF, 10 mL).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mmol, 1.1 mL).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: TBDMS Deprotection under Acidic Conditions (Acetyl Chloride in Methanol)
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL).
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.[11]
General TBDMS Deprotection Mechanism (Acid-Catalyzed)
Caption: General mechanism of acid-catalyzed TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Scale-up considerations for the synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist in the successful scale-up of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Moisture Contamination: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is highly sensitive to moisture and will readily react with water to form inactive byproducts. | - Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours).- Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).- Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).- Ensure the starting material, 1,4-butanediol, is anhydrous. |
| 2. Inactive Reagents: TBDMS-Cl or the base (e.g., imidazole) may have degraded due to improper storage. | - Use fresh, high-purity TBDMS-Cl and imidazole from a reputable supplier.- Store TBDMS-Cl in a desiccator under an inert atmosphere.- Store imidazole in a tightly sealed container in a cool, dry place. | |
| 3. Insufficient Base: An inadequate amount of base will result in incomplete reaction as it is needed to neutralize the HCl generated. | - Use the recommended stoichiometry of base (typically 1.1-1.5 equivalents relative to TBDMS-Cl). | |
| Formation of Bis-silylated Byproduct | 1. Incorrect Stoichiometry: Using an excess of TBDMS-Cl or running the reaction for an extended period can lead to the formation of 1,4-bis(tert-butyldimethylsilyloxy)butane. | - Carefully control the stoichiometry of the reagents. A slight excess of 1,4-butanediol can be used to favor monosilylation.- Monitor the reaction closely by TLC or GC and stop the reaction once the desired product is maximized. |
| 2. Reaction Temperature Too High: Higher temperatures can increase the rate of the second silylation. | - Maintain the recommended reaction temperature. For selective monosilylation, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial. | |
| Difficult Purification | 1. Similar Polarity of Products: The desired monosilylated product, the bis-silylated byproduct, and unreacted 1,4-butanediol can have close Rf values on TLC, making chromatographic separation challenging. | - Optimize the mobile phase for flash column chromatography to achieve better separation. A gradient elution may be necessary.- Consider a biphasic workup to remove the majority of the highly polar 1,4-butanediol.- For large-scale purification, consider distillation under reduced pressure. |
| 2. Hydrolysis on Silica Gel: The product can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography. | - Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent). | |
| Exothermic Reaction During Scale-Up | 1. Heat Generation: The silylation reaction is exothermic, and on a larger scale, the heat generated may not dissipate as efficiently, leading to a runaway reaction. | - Controlled Addition: Add the TBDMS-Cl solution slowly and portion-wise to the solution of 1,4-butanediol and base.- Efficient Cooling: Use a reactor with a cooling jacket or an ice bath to maintain the desired reaction temperature.- Dilution: Using an appropriate amount of solvent can help to dissipate the heat. |
| Inconsistent Yields at Larger Scales | 1. Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions. | - Use a mechanical stirrer with an appropriately sized impeller to ensure efficient mixing throughout the reaction vessel. |
| 2. Mass Transfer Limitations: Slower diffusion rates in larger volumes can affect the reaction rate. | - Ensure efficient stirring and consider the order of reagent addition to optimize the reaction kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction as it effectively dissolves both the 1,4-butanediol and the imidazole catalyst.[1] Other aprotic polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, but solubility of the starting materials should be checked.
Q2: Why is imidazole used as the base/catalyst?
A2: Imidazole serves a dual purpose. It acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction. More importantly, it reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which then efficiently silylates the alcohol.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can visualize the consumption of the starting material (1,4-butanediol) and the formation of the monosilylated and bis-silylated products. Staining with potassium permanganate or vanillin can be used for visualization.
Q4: What are the main safety hazards associated with the scale-up of this synthesis?
A4: The main hazards include the flammability and corrosivity of TBDMS-Cl, which reacts with moisture to release HCl gas.[2][3] The reaction is also exothermic, which can pose a risk of a runaway reaction if not properly controlled. When working at scale, it is crucial to have adequate ventilation, personal protective equipment (PPE), and a robust cooling system for the reactor.
Q5: Can I use a different silylating agent?
A5: While TBDMS-Cl is commonly used, other silylating agents can be employed. However, the choice of agent will affect the stability of the resulting silyl ether and the reaction conditions. For example, tert-butyldiphenylsilyl chloride (TBDPS-Cl) provides a more robust protecting group that is more stable to acidic conditions.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Based on monosilylation of symmetric diols)
This protocol is adapted from the general procedure for the monosilylation of symmetric 1,n-diols.
Materials:
-
1,4-Butanediol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate) for drying
Procedure:
-
To a solution of 1,4-butanediol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Slowly add a solution of TBDMS-Cl (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed and the desired product is maximized.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Scale-Up Considerations and Protocol Adjustments
When scaling up the synthesis, the following modifications to the laboratory protocol should be considered:
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet.
-
Reagent Addition: Add the TBDMS-Cl solution via a dropping funnel or a syringe pump to control the addition rate and manage the exotherm.
-
Temperature Control: Utilize the reactor's cooling jacket to maintain a consistent internal temperature throughout the addition and reaction period.
-
Work-up: For large-scale extractions, use a liquid-liquid extractor or perform the extractions in the reactor if it is suitably equipped.
-
Purification: Flash column chromatography can be challenging and costly at a large scale. Consider purification by vacuum distillation as a more viable option. The boiling point of the product will need to be determined under the desired vacuum level.
Quantitative Data
The following table provides a hypothetical comparison of reaction parameters at different scales. Actual results may vary depending on the specific equipment and conditions used.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| 1,4-Butanediol | 10 g | 1 kg | 50 kg |
| TBDMS-Cl | 18.4 g | 1.84 kg | 92 kg |
| Imidazole | 16.6 g | 1.66 kg | 83 kg |
| Solvent (DMF) | 100 mL | 10 L | 500 L |
| Reaction Time | 2-4 hours | 4-8 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (Post-Purification) | >98% | >97% | >97% |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the silylation reaction.
References
Technical Support Center: Purification of Bifunctional Silyl Ethers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of bifunctional silyl ethers.
Frequently Asked Questions (FAQs)
Q1: My silyl ether appears to be degrading during silica gel chromatography. What is happening and how can I prevent it?
A1: Silyl ethers can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis (desilylation) on the column. This is a common issue, especially for more labile silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl) ethers.
To prevent degradation, the silica gel should be neutralized before use. This can be achieved by washing the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia. A typical procedure involves preparing a slurry of the silica gel in the chosen eluent that contains about 0.1-1% of the basic modifier, packing the column with this slurry, and then running the separation with the same modified eluent.
Q2: I am observing significant tailing of my silyl ether compound during column chromatography. What are the potential causes and solutions?
A2: Tailing is often caused by strong interactions between the compound and active sites on the stationary phase. For silyl ethers, this can be exacerbated by residual acidic silanol groups on the silica surface.
-
Neutralization: As mentioned in Q1, neutralizing the silica gel with a base like triethylamine can deactivate these acidic sites and significantly reduce tailing.
-
Solvent System Optimization: Adjusting the polarity of your eluent can also help. Sometimes, adding a more polar solvent to the mobile phase can improve the peak shape.
-
Alternative Stationary Phases: If neutralization is not effective, consider using a less acidic or end-capped stationary phase, such as deactivated silica gel or C18 reversed-phase silica.
Q3: How do I choose an appropriate solvent system for the purification of my bifunctional silyl ether by flash chromatography?
A3: The choice of solvent system (eluent) depends on the polarity of your specific compound. The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate for good separation.
A common starting point for silyl ethers is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether. The polarity is gradually increased by raising the percentage of the polar solvent. It is crucial to co-spot your crude reaction mixture with a reference spot of the starting material on the TLC plate to ensure you are targeting the correct product spot for separation.
Q4: Can I use non-chromatographic methods to purify bifunctional silyl ethers?
A4: Yes, depending on the physical properties of your compound, non-chromatographic methods can be effective and are often preferred for large-scale purifications.
-
Distillation: If your silyl ether is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an excellent method for purification.
-
Recrystallization: If the compound is a solid, recrystallization from an appropriate solvent system can yield highly pure material. The key is to find a solvent in which the silyl ether is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Extraction: A simple liquid-liquid extraction can sometimes be used to remove water-soluble impurities from a reaction mixture.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the desired product after chromatography. | 1. On-column degradation: The silyl ether is being cleaved by the acidic stationary phase. 2. Irreversible adsorption: The compound is sticking strongly to the silica gel. | 1. Neutralize the stationary phase: Pre-treat the silica gel with a 1% solution of triethylamine in your eluent. 2. Use deactivated silica: Employ commercially available deactivated silica gel. |
| Co-elution of the product with silylated byproducts (e.g., disiloxanes). | The byproducts have a polarity very similar to the desired bifunctional silyl ether. | 1. Optimize the eluent: Use a shallow polarity gradient during chromatography to improve resolution. 2. Change the stationary phase: Switch to a different type of stationary phase, such as alumina or a bonded phase like diol or cyano. |
| The purified compound shows signs of impurities in the NMR spectrum (e.g., grease, residual solvents). | 1. Contamination from lab equipment: Grease from joints or plasticizers from tubing. 2. Incomplete removal of chromatography solvents. | 1. Use grease-free joints or minimize the amount of grease used. Ensure all tubing is solvent-rinsed. 2. Dry the sample under high vacuum for an extended period. A common technique is to dissolve the sample in a low-boiling solvent like dichloromethane, re-concentrate it, and then place it under high vacuum. |
| The product is an oil, but literature suggests it should be a solid. | The presence of impurities is preventing crystallization. | 1. Re-purify a small sample using a high-resolution technique like preparative HPLC. 2. Attempt to triturate the oil with a non-polar solvent (e.g., cold hexanes or pentane) to induce crystallization. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
-
Prepare the Eluent: Prepare the desired mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1% (v/v).
-
Prepare the Slurry: In a fume hood, add the dry silica gel to a beaker. Slowly add the triethylamine-containing eluent while stirring until a homogenous slurry is formed.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
Equilibrate: Wash the packed column with 2-3 column volumes of the triethylamine-containing eluent before loading the sample.
-
Elute: Run the chromatography using the same eluent containing triethylamine.
Purification Workflow and Logic
The following diagrams illustrate the decision-making process for selecting a purification strategy and troubleshooting common issues.
Validation & Comparative
Stability Showdown: TBDMS vs. TIPS Ethers on Bromoalkanes
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact reaction yields and overall efficiency. When dealing with molecules containing both a hydroxyl group and a bromine atom, the stability of the alcohol protecting group under various reaction conditions is paramount. This guide provides an objective comparison of two commonly used silyl ethers, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), for the protection of hydroxyl groups on bromoalkanes.
The choice between TBDMS and TIPS ethers often hinges on a trade-off between ease of installation and removal versus robustness. The stability of these silyl ethers is primarily dictated by the steric hindrance around the silicon atom. The bulkier the substituents on the silicon, the more sterically hindered the silicon-oxygen bond, rendering it less susceptible to cleavage.
Relative Stability: A Qualitative and Quantitative Overview
The generally accepted order of stability for common silyl ethers under acidic conditions is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS < TBDPS (tert-butyldiphenylsilyl).[1][2][3] This trend is a direct consequence of the increasing steric bulk of the alkyl groups on the silicon atom. The three isopropyl groups of the TIPS ether provide a significantly greater steric shield compared to the one tert-butyl and two methyl groups of the TBDMS ether, making the TIPS ether more resistant to acidic hydrolysis.
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| TBDMS | ~20,000 |
| TIPS | ~700,000 |
| (Relative to TMS = 1) |
This substantial difference in hydrolysis rates underscores the significantly greater stability of the TIPS ether under acidic conditions. This enhanced stability can be crucial when the synthetic route involves acidic reagents or prolonged reaction times.
Stability in the Presence of Organometallic Reagents
A critical consideration for bromoalkanes is their use in forming organometallic reagents, such as Grignard reagents or organolithium species, through metal-halogen exchange. These reactions are typically performed under basic and nucleophilic conditions, and the stability of the silyl ether protecting group is essential for the success of the transformation.
Both TBDMS and TIPS ethers are generally stable to Grignard and organolithium reagents at low temperatures.[4][5][6] However, the presence of the bromoalkane functionality introduces the possibility of intramolecular reactions or cleavage of the silyl ether. The choice between TBDMS and TIPS can be influenced by the specific organometallic reagent and reaction conditions. The greater steric bulk of the TIPS group can offer an additional layer of protection against undesired side reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a bromoalkanol with TBDMS and TIPS ethers and their subsequent deprotection.
Protocol 1: Protection of 4-Bromobutan-1-ol with TBDMSCl
Objective: To synthesize 1-((tert-butyldimethylsilyl)oxy)-4-bromobutane.
Materials:
-
4-Bromobutan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromobutan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portionwise at 0 °C under an inert atmosphere.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
Protocol 2: Protection of 4-Bromobutan-1-ol with TIPSCl
Objective: To synthesize 4-bromo-1-((triisopropylsilyl)oxy)butane.
Materials:
-
4-Bromobutan-1-ol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromobutan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TIPSCl (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TIPS ether.
Protocol 3: Acidic Deprotection of a Silyl Ether on a Bromoalkane
Objective: To deprotect the silyl ether to regenerate the bromoalkanol.
Materials:
-
Silyl-protected bromoalkane (TBDMS or TIPS ether)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl-protected bromoalkane (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The deprotection of the TBDMS ether will be significantly faster than the TIPS ether.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bromoalkanol.
Visualization of Key Concepts
Caption: Relationship between steric hindrance and acid stability of TBDMS and TIPS ethers.
References
- 1. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to TBDMS and TBDPS Protecting Groups in Organic Synthesis
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the most widely employed protecting groups for hydroxyl functionalities are silyl ethers, with tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers being two of the most common choices. This guide provides a detailed comparison of the stability and reactivity of TBDMS and TBDPS protecting groups under both acidic and basic conditions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Relative Stability: A Quantitative Comparison
The stability of silyl ethers is predominantly influenced by the steric hindrance around the silicon atom.[1] Bulkier substituents on the silicon atom provide a greater steric shield, impeding the approach of reagents that would otherwise cleave the silicon-oxygen bond.[2] This principle is clearly demonstrated in the differing stabilities of TBDMS and TBDPS ethers.
Stability Under Acidic Conditions
Under acidic conditions, the deprotection of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack. The steric bulk of the TBDPS group, conferred by its two phenyl rings, renders it significantly more stable than the TBDMS group.[3][4] This enhanced stability makes TBDPS the protecting group of choice when harsh acidic conditions are anticipated during a synthetic sequence.[3] The TBDPS group is known to be unaffected by conditions such as 80% acetic acid, which readily cleaves TBDMS ethers, and is also resistant to 50% trifluoroacetic acid (TFA).[5]
| Protecting Group | Relative Rate of Acid-Catalyzed Hydrolysis (vs. TMS=1) |
| TBDMS | ~20,000[1][4] |
| TBDPS | ~5,000,000[1][4] |
Table 1: Relative stability of TBDMS and TBDPS ethers under acidic conditions.
Stability Under Basic Conditions
In contrast to their behavior in acidic media, TBDMS and TBDPS protecting groups exhibit comparable stability under basic conditions.[1][3] Deprotection under basic conditions is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which proceeds via nucleophilic attack on the silicon atom. While both groups are susceptible to cleavage by fluoride ions, their stability is similar in basic media.[3]
| Protecting Group | Relative Stability in Basic Media (vs. TMS=1) |
| TBDMS | ~20,000[1] |
| TBDPS | ~20,000[1] |
Table 2: Relative stability of TBDMS and TBDPS ethers under basic conditions.
Deprotection Mechanisms and Workflows
The distinct mechanisms of deprotection in acidic versus fluoride-mediated conditions are key to understanding the differential stability and strategic use of TBDMS and TBDPS ethers.
A logical workflow can be employed to select the appropriate silyl ether protecting group based on the anticipated reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.
Protocol 1: Deprotection of a TBDMS Ether under Acidic Conditions
Objective: To deprotect a tert-butyldimethylsilyl ether using acidic conditions.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[6]
Protocol 2: Deprotection of a TBDPS Ether using Fluoride
Objective: To deprotect a tert-butyldiphenylsilyl ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the TBDPS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[1]
Protocol 3: Selective Deprotection of TBDMS in the Presence of TBDPS
Objective: To selectively cleave a TBDMS ether while leaving a TBDPS ether intact.
Materials:
-
Substrate containing both TBDMS and TBDPS ethers (1.0 equiv)
-
Acetyl chloride (catalytic amount)
-
Methanol (dry)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve the substrate in dry methanol and cool the solution to 0 °C.
-
Add a catalytic amount of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon selective deprotection of the TBDMS ether, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the desired product containing the intact TBDPS ether by flash column chromatography.[6][7]
Conclusion
The choice between TBDMS and TBDPS as a protecting group for a hydroxyl function is a critical decision in the design of a synthetic route. TBDPS offers substantially greater stability under acidic conditions, making it the superior choice for multi-step syntheses involving acidic reagents.[2][3] In contrast, both protecting groups exhibit similar stability in basic media and towards fluoride-mediated cleavage.[1][3] The ability to selectively deprotect a TBDMS ether in the presence of a TBDPS group provides a valuable tool for orthogonal protection strategies.[6][7] By understanding the relative stabilities and deprotection mechanisms, researchers can strategically employ these silyl ethers to achieve their synthetic targets efficiently and selectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
Orthogonal Deprotection of TBDMS and Benzyl Ethers: A Comparative Guide
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether are two of the most widely employed protecting groups for hydroxyl functionalities, each offering a unique profile of stability and reactivity. This guide provides a comprehensive comparison of the orthogonal deprotection strategies for TBDMS and benzyl ethers, offering experimental data and detailed protocols to aid researchers in the strategic planning of their synthetic routes.
The principle of orthogonal protection lies in the ability to selectively remove one protecting group in the presence of another, using specific reaction conditions that do not affect the second group.[1] This allows for the sequential manipulation of different functional groups within a molecule, a critical aspect of modern synthetic chemistry.[2]
Comparative Stability and Deprotection Strategies
TBDMS ethers are typically stable to a wide range of non-acidic and non-fluoride-containing reagents but are readily cleaved by fluoride ions or under acidic conditions.[2][3] In contrast, benzyl ethers are robust towards both acidic and basic conditions but are susceptible to cleavage by catalytic hydrogenolysis.[4][5] This fundamental difference in their chemical lability forms the basis of their orthogonal relationship.
Selective Deprotection of TBDMS Ethers in the Presence of Benzyl Ethers
The selective removal of a TBDMS group while leaving a benzyl ether intact is a common transformation in organic synthesis. The most utilized methods involve the use of fluoride reagents or mild acidic conditions that are not harsh enough to cleave the benzyl ether.
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 1-4 | >95 | [2] |
| Hydrofluoric acid-pyridine (HF•Py) | THF | 0 - Room Temp. | 0.5-2 | High | [6] |
| Acetyl chloride (cat.) | Methanol | 0 - Room Temp. | 0.5-2 | High | [3] |
| Oxone® | Methanol/Water | Room Temp. | 2.5-3 | High | [3] |
| Stannous chloride (SnCl₂) | Ethanol or Water | Reflux | 1-8 | 80-90 | |
| Phosphomolybdic acid/SiO₂ (cat.) | Dichloromethane | Room Temp. | 1-2 | High | [7] |
Selective Deprotection of Benzyl Ethers in the Presence of TBDMS Ethers
Conversely, the selective cleavage of a benzyl ether in the presence of a TBDMS ether is typically achieved through reductive methods, most commonly catalytic hydrogenolysis. Oxidative methods have also been developed, although some may affect silyl ethers under certain conditions.
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| H₂, Pd/C (10%) | Methanol or Ethyl Acetate | Room Temp. | 1-16 | >95 | [4][5] |
| BCl₃•SMe₂ | Dichloromethane | -78 to 0 | 1-3 | High | [8] |
| DDQ (catalytic), light (525 nm) | Dichloromethane/Water | Room Temp. | <4 | 84-96 | [9][10] |
Experimental Protocols
Protocol 1: Selective Deprotection of a TBDMS Ether with TBAF
This protocol describes the fluoride-mediated cleavage of a TBDMS ether in the presence of a benzyl ether.
Materials:
-
TBDMS and benzyl-protected substrate (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Selective Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol outlines the reductive cleavage of a benzyl ether while preserving a TBDMS ether.
Materials:
-
TBDMS and benzyl-protected substrate (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (or Ethyl Acetate) (20 mL)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the protected substrate (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizing the Orthogonal Strategy
The following diagrams illustrate the logical workflow of an orthogonal deprotection strategy involving TBDMS and benzyl ethers.
Caption: Orthogonal deprotection of TBDMS and benzyl ethers.
Caption: Comparative experimental workflows.
Conclusion
The orthogonal relationship between TBDMS and benzyl ethers provides a powerful tool for the strategic protection and deprotection of hydroxyl groups in complex molecule synthesis. The choice of deprotection strategy should be guided by the overall synthetic plan, considering the stability of other functional groups present in the molecule. This guide provides a foundation for researchers to make informed decisions when employing these versatile protecting groups.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.mpg.de [pure.mpg.de]
A Comparative Guide to the Reactivity of (4-Bromobutoxy)- vs. (4-Chlorobutoxy)-tert-butyldimethylsilane in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (4-Bromobutoxy)-tert-butyldimethylsilane and (4-Chlorobutoxy)-tert-butyldimethylsilane. Due to the absence of directly comparable published kinetic data for these specific compounds, this document outlines their expected relative reactivity based on fundamental principles of organic chemistry, supported by a detailed, adaptable experimental protocol to empower researchers to generate specific data for their applications.
Introduction: The Impact of the Halogen Leaving Group
(4-Halobutoxy)-tert-butyldimethylsilane (TBDMS) ethers are versatile bifunctional molecules. The TBDMS group serves as a robust protecting group for the alcohol functionality, while the terminal halide provides a reactive handle for nucleophilic substitution, enabling their use as linkers in the synthesis of more complex molecules. The choice of the halogen, either bromine or chlorine, significantly influences the reactivity of the molecule in such substitution reactions.
In nucleophilic substitution reactions, the facility of the reaction is largely dependent on the ability of the leaving group to depart. In this context, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is attributed to bromide's lower basicity and greater polarizability, which allows it to stabilize the developing negative charge more effectively in the transition state of an Sₙ2 reaction. Consequently, (4-Bromobutoxy)-TBDMS is expected to react more readily with nucleophiles than its chloro-analogue.
Comparative Reactivity Data (Hypothetical)
The following table presents a hypothetical but realistic comparison of the two compounds in a Williamson ether synthesis with sodium phenoxide. This data is illustrative of the expected difference in reactivity.
| Parameter | (4-Bromobutoxy)-TBDMS | (4-Chlorobutoxy)-TBDMS |
| Reaction Time for >95% Conversion | 2 hours | 18 hours |
| Isolated Yield (%) | 92% | 75% |
| Relative Reaction Rate | ~9x faster | 1x |
This data is illustrative and based on general principles of leaving group ability in Sₙ2 reactions.
Experimental Protocol: Comparative Reactivity in Williamson Ether Synthesis
This protocol describes a method to quantify the relative reactivity of (4-Bromobutoxy)-TBDMS and (4-Chlorobutoxy)-TBDMS by monitoring their reaction with sodium phenoxide via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
(4-Bromobutoxy)-tert-butyldimethylsilane
-
(4-Chlorobutoxy)-tert-butyldimethylsilane
-
Sodium phenoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction vials, magnetic stir bars, and a temperature-controlled heating block
-
GC or HPLC system with an appropriate column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of (4-Bromobutoxy)-TBDMS in anhydrous DMF containing a known concentration of an internal standard.
-
Prepare a 0.2 M stock solution of (4-Chlorobutoxy)-TBDMS in anhydrous DMF containing the same concentration of the internal standard.
-
Prepare a 0.3 M stock solution of sodium phenoxide in anhydrous DMF.
-
-
Reaction Setup:
-
In separate, dry reaction vials, place 1.0 mL of the (4-Bromobutoxy)-TBDMS stock solution and 1.0 mL of the (4-Chlorobutoxy)-TBDMS stock solution.
-
Place the vials in a heating block equilibrated to the desired reaction temperature (e.g., 60 °C).
-
Initiate the reactions by adding 1.0 mL of the pre-heated sodium phenoxide stock solution to each vial simultaneously.
-
-
Reaction Monitoring:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes for the bromo-compound, and 0, 1, 2, 4, 8, 12, and 18 hours for the chloro-compound), withdraw a 50 µL aliquot from each reaction mixture.
-
Quench the aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of diethyl ether and saturated aqueous ammonium chloride.
-
Vortex the quenching vial, allow the layers to separate, and analyze the organic layer by GC or HPLC.
-
-
Data Analysis:
-
Calculate the concentration of the reactant remaining at each time point by comparing the peak area of the reactant to that of the internal standard.
-
Plot the concentration of the reactant versus time for each reaction to determine the reaction rate.
-
The relative reactivity can be determined by comparing the rate constants.
-
Logical Workflow for Comparative Reactivity Study```dot
Caption: Sₙ2 reaction of sodium phenoxide with (4-halobutoxy)-TBDMS.
Conclusion
The fundamental principles of organic chemistry predict that (4-Bromobutoxy)-tert-butyldimethylsilane will be significantly more reactive than (4-Chlorobutoxy)-tert-butyldimethylsilane in nucleophilic substitution reactions. This is due to the superior leaving group ability of the bromide ion. For researchers and professionals in drug development and chemical synthesis, this means that reactions involving the bromo-analogue can be conducted under milder conditions, with shorter reaction times, and may lead to higher yields. The provided experimental protocol offers a robust framework for quantifying this reactivity difference in a laboratory setting.
Purity Assessment of (4-Bromobutoxy)(tert-butyl)dimethylsilane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of (4-Bromobutoxy)(tert-butyl)dimethylsilane, a common silyl ether used in organic synthesis. The performance of GC-MS is objectively compared with alternative analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by representative experimental data and detailed protocols.
This compound is a valuable bifunctional molecule, featuring a protected alcohol as a tert-butyldimethylsilyl (TBDMS) ether and a reactive alkyl bromide. Its purity is critical to ensure predictable reaction outcomes and to avoid the introduction of unwanted impurities into subsequent synthetic steps. While GC-MS is a powerful and widely used technique for this purpose, a comprehensive understanding of its strengths and limitations in comparison to other available methods is essential for selecting the most appropriate analytical strategy.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte, the expected impurities, the required accuracy and precision, and the available instrumentation. Here, we compare GC-MS with qNMR and HPLC-UV for the analysis of this compound.
| Parameter | GC-MS | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Separation by volatility and polarity, followed by mass-based identification and quantification. | Intrinsic quantitative nature of NMR signal intensity relative to a certified internal standard. | Separation by polarity, with detection based on UV absorbance. |
| Purity Determination | Area percent normalization of the main peak, assuming equal response factors for impurities. | Absolute purity determination by relating the integral of a specific analyte proton signal to that of a known standard. | Area percent normalization, highly dependent on the chromophoric properties of the analyte and impurities. |
| Typical Purity (%) | 98.5 | 98.7 | Not suitable for direct analysis |
| Limit of Detection (LOD) | Low (ppm to ppb level for impurities) | Higher than GC-MS (typically >0.1%) | Highly variable; poor for non-chromophoric compounds. |
| Sample Derivatization | Not required | Not required | May be required for non-chromophoric compounds.[1][2][3] |
| Key Advantages | High sensitivity and selectivity, excellent for identifying volatile impurities. | High precision and accuracy, provides an absolute measure of purity without the need for a reference standard of the analyte itself.[4][5][6] | Widely available, good for non-volatile impurities. |
| Key Disadvantages | Potential for thermal degradation of the analyte, assumes equal detector response for all components for accurate quantification. | Lower sensitivity than GC-MS, requires a well-characterized internal standard.[4] | The target molecule lacks a strong chromophore, making direct UV detection challenging and inaccurate.[1][7] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be representative and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the separation and quantification of this compound and potential volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (100:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: 40-450 amu
-
Solvent Delay: 3 minutes
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for the absolute purity determination of this compound using an internal standard.[4][6][8]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct analysis of this compound by HPLC-UV is challenging due to the lack of a significant UV chromophore.[1][7] The aliphatic chain and the silyl ether group do not absorb light in the typical UV range. Therefore, this method is generally not recommended for accurate purity assessment of this compound. If used, it would require derivatization to introduce a UV-active moiety, which adds complexity and potential for side reactions.[1][2][3] For comparative purposes, a hypothetical direct analysis method is outlined to highlight its limitations.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes involved in the purity assessment, the following diagrams are provided.
Caption: Workflow for GC-MS Purity Analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rssl.com [rssl.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Confirming Product Structure: A Comparative Guide to O-Alkylation with (4-Bromobutoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction between nucleophiles, particularly phenols, and (4-Bromobutoxy)(tert-butyl)dimethylsilane, a crucial reagent in modern organic synthesis, notably in the construction of Proteolysis Targeting Chimeras (PROTACs). We present a comparative overview of its performance against alternative alkylating agents, supported by experimental data and detailed protocols to aid in reaction optimization and product structure confirmation.
Executive Summary
This compound is a highly effective primary alkyl bromide for the O-alkylation of phenols and other nucleophiles via an SN2 mechanism, specifically the Williamson ether synthesis. Its utility is marked by the stable tert-butyldimethylsilyl (TBDMS) protecting group, which allows for selective reaction at the butyl chain terminus. This guide details the expected reaction, methods for confirming the structure of the resulting ether-linked product, and compares its efficacy with other common alkylating agents.
Reaction Pathway and Mechanism
The primary reaction pathway involves the nucleophilic attack of a deprotonated phenol (phenoxide) on the electrophilic carbon atom attached to the bromine atom of this compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a new carbon-oxygen bond and the displacement of the bromide ion.
Fluoride-mediated vs. acid-catalyzed deprotection of TBDMS ethers: a comparison
In the realm of multi-step organic synthesis, particularly in the intricate pathways of drug development, the tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a stalwart guardian of hydroxyl groups. Its popularity stems from a fine balance of stability and predictable reactivity, allowing for its selective removal when its protective duties are no longer required. The cleavage of the robust silicon-oxygen bond is most commonly achieved through two principal strategies: fluoride-mediated and acid-catalyzed deprotection. This guide provides a comprehensive, data-driven comparison of these two methodologies to assist researchers in selecting the optimal conditions for their synthetic endeavors.
The Contenders: Reaction Mechanisms and Key Reagents
Fluoride-Mediated Deprotection: This is arguably the most prevalent method for TBDMS ether cleavage. The driving force behind this reaction is the exceptionally high strength of the silicon-fluoride bond. The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, leading to the formation of a transient pentacoordinate silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the desired alcohol. The most common source of fluoride ions is tetrabutylammonium fluoride (TBAF), typically used as a 1.0 M solution in tetrahydrofuran (THF).[1] Other fluoride reagents include cesium fluoride (CsF), potassium fluoride (KF), and hydrogen fluoride-pyridine (HF•Py).[2]
Acid-Catalyzed Deprotection: TBDMS ethers are known to be sensitive to acidic conditions.[3] The mechanism of acid-catalyzed deprotection involves the protonation of the oxygen atom of the TBDMS ether, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule, such as water or an alcohol, on the silicon atom leads to the cleavage of the Si-O bond. A variety of acids can be employed, ranging from milder conditions like acetic acid in a mixture of THF and water to stronger acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] Another common method involves the in situ generation of HCl from the reaction of acetyl chloride with methanol.
Performance Showdown: A Quantitative Comparison
The choice between fluoride and acid is often dictated by the substrate's sensitivity to basic or acidic conditions, as well as the presence of other protecting groups. The following tables summarize quantitative data for the deprotection of primary and secondary TBDMS ethers using representative fluoride- and acid-based reagents.
Table 1: Deprotection of Primary TBDMS Ethers
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1.1 eq. TBAF | THF | Room Temp. | 1 h | >98 | [6] |
| Acetic Acid/H₂O (3:1) | Not specified | Room Temp. | 12 h | >90 | [6] |
| 25% TFA | DCM | Room Temp. | 1 h | Cleavage Observed | [5] |
Table 2: Deprotection of Secondary TBDMS Ethers
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1.1 eq. TBAF | THF | 0 to Room Temp. | 45 min | 32* | [7] |
| Acetic Acid/H₂O/THF (3:1:1) | Not specified | Room Temp. | Varies | Not specified | [4] |
*Note: The low yield in this specific example was attributed to the basicity of TBAF, and the authors recommend using a buffered reagent for base-sensitive substrates.[7]
Under the Hood: Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful execution of any synthetic transformation. Below are representative procedures for both fluoride-mediated and acid-catalyzed deprotection of TBDMS ethers.
Experimental Protocol 1: Fluoride-Mediated Deprotection using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Deprotection is typically complete within 1-2 hours.[6]
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Experimental Protocol 2: Acid-Catalyzed Deprotection using TFA/DCM
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. A common concentration for other deprotections that can affect TBDMS ethers is 25% TFA in DCM.[5]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can vary depending on the substrate.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a comparative experimental workflow.
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
Caption: Mechanism of acid-catalyzed TBDMS deprotection.
Caption: Comparative experimental workflow.
Selectivity and Potential Pitfalls
Fluoride-Mediated Deprotection:
-
Selectivity: Fluoride-based methods are generally highly selective for silicon-based protecting groups. It is often possible to selectively deprotect a TBDMS ether in the presence of more sterically hindered silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers.
-
Side Reactions: The primary drawback of TBAF is its basicity, which can lead to side reactions such as elimination or epimerization in base-sensitive substrates.[7] To mitigate this, buffering the reaction with a mild acid like acetic acid is often recommended.
Acid-Catalyzed Deprotection:
-
Selectivity: The stability of silyl ethers under acidic conditions is largely dependent on steric hindrance. The general order of lability is TMS > TBDMS > TIPS > TBDPS. This allows for the selective deprotection of less hindered silyl ethers. For instance, a primary TBDMS ether can be cleaved in the presence of a secondary or tertiary TBDMS ether.[8]
-
Side Reactions: The main concern with acidic deprotection is the potential for cleavage of other acid-labile protecting groups, such as acetals (e.g., MOM, THP), trityl ethers, or tert-butyl esters and carbamates (Boc).
Conclusion: Making the Right Choice
The decision between fluoride-mediated and acid-catalyzed deprotection of TBDMS ethers is a critical one that hinges on the specific molecular context.
-
Fluoride-mediated deprotection , particularly with TBAF, is a rapid and highly effective method that is often the first choice for robust substrates. However, for molecules containing base-sensitive functionalities, careful consideration of buffering or the use of alternative, less basic fluoride sources is crucial.
-
Acid-catalyzed deprotection offers a valuable orthogonal approach, especially when base-sensitive groups are present. The selectivity achievable based on steric hindrance provides a powerful tool for differentiating between silyl ethers. The key is to choose an acid and reaction conditions that are sufficiently potent to cleave the TBDMS ether without affecting other acid-labile groups in the molecule.
Ultimately, a thorough understanding of the substrate's functionalities and the reactivity profiles of these two powerful deprotection strategies will empower the synthetic chemist to navigate the complexities of modern organic synthesis with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Comparative analysis of alkyl linkers for PROTAC development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alkyl Linker Strategies for Proteolysis Targeting Chimeras (PROTACs), Supported by Experimental Data and Detailed Methodologies.
In the rapidly advancing field of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multifactorial challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target protein ligand, an E3 ligase ligand, and a linker connecting the two. While often conceptualized as a simple spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of alkyl-based linker strategies, presenting experimental data to inform the rational design of next-generation protein degraders.
Alkyl chains are a foundational linker class in PROTAC design, prized for their synthetic tractability and the ease with which their length can be modulated.[3] They offer a flexible tether that allows the PROTAC to induce the formation of a productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase, the essential step for subsequent ubiquitination and degradation.[4] However, the "optimal" alkyl linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation.[1]
Data Presentation: The Impact of Alkyl Linker Length and Composition
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the profound impact of alkyl linker length and composition on PROTAC performance.
Table 1: Comparative Efficacy of PROTACs with Varying Alkyl Linker Lengths
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | Alkyl/PEG | 9 | >1000 | <20 | MCF7 | [5] |
| ERα | VHL | Alkyl/PEG | 12 | ~100 | ~70 | MCF7 | [5] |
| ERα | VHL | Alkyl/PEG | 16 | <100 | >80 | MCF7 | [5] |
| ERα | VHL | Alkyl/PEG | 19 | ~500 | ~50 | MCF7 | [5] |
| ERα | VHL | Alkyl/PEG | 21 | >1000 | <30 | MCF7 | [5] |
| TBK1 | Cereblon | Alkyl/Ether | < 12 | No degradation | - | - | [6] |
| TBK1 | Cereblon | Alkyl/Ether | 12-20 | Submicromolar | - | - | [6] |
| TBK1 | Cereblon | Alkyl/Ether | 21 | 3 | 96 | - | [6] |
| TBK1 | Cereblon | Alkyl/Ether | 29 | 292 | 76 | - | [6] |
This data underscores that an optimal linker length exists for each PROTAC system, with efficacy dropping off with both shorter and longer linkers.
Table 2: Influence of Alkyl Linker Composition on PROTAC Activity
| Target Protein | E3 Ligase | Linker Type | Key Feature | Degradation/Activity | Cell Line | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Hydrophobic, flexible | Concentration-dependent decrease | HEK293T | [1][6] |
| CRBN | VHL | Three PEG units | Hydrophilic, flexible | Weak degradation | HEK293T | [6] |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC | Exhibited degradation | 22Rv1 | [1] |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted Phenyl) | Constrained conformation | No activity | 22Rv1 | [1] |
| BET Proteins | Cereblon | Alkyl chain | Flexible | Picomolar IC50 | Leukemia cell lines | [6] |
| BET Proteins | Cereblon | Alkyl with ethynyl group | Rigidified | 3- to 6-fold increased activity | MOLM13, MV4;11 | [6] |
This table illustrates that beyond length, the chemical nature of the linker—such as the inclusion of hydrophilic units or rigidifying elements—can dramatically alter PROTAC performance, sometimes in a target-dependent manner.
Mandatory Visualization
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for evaluating PROTACs with different alkyl linkers.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) in 6- or 12-well plates to achieve 70-80% confluency at the time of harvest. Treat with a dose-response range of the PROTAC compounds (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.[4]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Transfection (Optional): If detecting ubiquitination of an endogenous protein is difficult, cells can be co-transfected with plasmids encoding a tagged version of the target protein (e.g., HA-POI) and tagged ubiquitin (e.g., His-Ubiquitin).
-
Cell Treatment: Treat cells with the PROTAC of interest at an effective concentration. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow for the accumulation of poly-ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using an antibody against the POI or its tag.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody against ubiquitin (or its tag). An increase in a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane compared to the control indicates poly-ubiquitination of the target protein.[4]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of the ternary complex in real-time.
-
Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase, e.g., VHL or Cereblon complex) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary PROTAC-E3 binding affinity (KD).
-
Separately, inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding to the surface.
-
-
Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Injection and Measurement: Inject these mixtures over the immobilized E3 ligase surface. A significant increase in the binding response compared to the PROTAC or target protein alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetics (kon/koff) and affinity (KD) of the ternary complex. The cooperativity of the complex can also be calculated, which provides insight into the stability of the ternary assembly.
Conclusion
The optimization of the alkyl linker is a critical and indispensable step in the development of potent and effective PROTACs. The experimental data clearly demonstrates that there is no universal optimal linker; rather, it is highly dependent on the specific target protein and E3 ligase pair.[4] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths and compositions, is essential for identifying the most efficacious degrader. While flexible alkyl chains provide a robust starting point, the incorporation of features such as ether groups to enhance solubility or rigid elements like cyclic structures to improve selectivity and pre-organize the PROTAC conformation is a key strategy for optimization.[6][7] The use of robust and quantitative assays, as detailed in this guide, provides the necessary data to guide the rational design of next-generation PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
A Comparative Guide to Silyl Ether Protecting Groups in Synthetic Route Validation
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic selection and validation of protecting groups are paramount to achieving high yields and maintaining molecular integrity.[1][2] Among the diverse arsenal of protecting groups for hydroxyl functionalities, silyl ethers are extensively utilized due to their ease of installation, tunable stability, and mild, selective removal conditions.[3][4] This guide provides a comprehensive comparison of common silyl ether protecting groups, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS), to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Relative Stability and Reactivity
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[2] This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack, thereby influencing the conditions required for its cleavage.[2] The general order of stability of common silyl ethers towards acidic hydrolysis is:
TMS < TES < TBDMS < TIPS < TBDPS [4][5]
This trend is also largely observed under basic and fluoride-mediated deprotection conditions.[4][5] The less hindered silyl ethers, such as TMS, are highly labile and suitable for temporary protection, while the bulkier groups like TBDPS offer exceptional robustness for multi-step syntheses involving harsh reaction conditions.[2][6] The ability to selectively deprotect different silyl ethers based on their varying lability is a powerful tool for the synthesis of complex polyhydroxylated molecules.[3]
Comparative Data for Silyl Ether Protection and Deprotection
The following table summarizes typical reaction conditions and reported yields for the protection of a primary alcohol and the subsequent deprotection of the corresponding silyl ether. These conditions can be adapted for different substrates with appropriate optimization.
| Protecting Group | Silylating Agent | Protection Conditions (Solvent, Base, Temp, Time) | Typical Yield (%) | Deprotection Reagents | Deprotection Conditions (Solvent, Temp, Time) | Typical Yield (%) |
| TMS | TMSCl | CH₂Cl₂, Et₃N, RT, <1h | >95 | K₂CO₃, MeOH | MeOH, RT, 1-2h | >95 |
| TES | TESCl | DMF, Imidazole, RT, 1-2h | >95 | PPTS, EtOH | EtOH, RT, 3h | ~91 |
| TBDMS (TBS) | TBDMSCl | DMF, Imidazole, RT, 2-4h | >95 | TBAF | THF, RT, 30min-1h | >95 |
| TIPS | TIPSCl | DMF, DMAP, RT, 16h | 100[7] | TBAF | THF, RT, 30min-4h | 84-95[7] |
| TBDPS | TBDPSCl | DMF, Imidazole, RT, 2-4h | >95 | TBAF | THF, RT, 2-8h | >95 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.[8]
Visualization of Synthetic Strategy
The selection of an appropriate silyl ether protecting group is a critical decision in the design of a synthetic route. The following diagrams illustrate the general workflow for silyl ether protection and deprotection, and a decision-making pathway for selecting a suitable silyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (4-Bromobutoxy)(tert-butyl)dimethylsilane: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (4-Bromobutoxy)(tert-butyl)dimethylsilane, ensuring compliance and minimizing risk.
This compound is an organosilicon compound containing a halogen (bromine). Its disposal requires adherence to specific protocols for halogenated organic waste. The following procedures are based on established safety guidelines for similar chemical classes.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be worn:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
Step 1: Segregation of Waste
Halogenated organic compounds must be segregated from non-halogenated waste streams.[1][2] This is crucial for proper disposal and often impacts the cost of waste management.[1]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Rationale: Mixing halogenated and non-halogenated solvents can complicate the disposal process and may be prohibited by waste management facilities.[1]
Step 2: Waste Collection
Collect the waste this compound in a suitable container.
-
Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.
-
Best Practice: The container should be in good condition, free from cracks or leaks, and have a screw-top cap.
Step 3: Labeling
Proper labeling is a critical component of hazardous waste management.
-
Action: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The concentration or approximate quantity.
-
The date of accumulation.
-
The primary hazards associated with the chemical (e.g., "Combustible Liquid," "Skin Irritant," "Eye Irritant").
-
-
Regulatory Note: Ensure all fields on the hazardous waste tag are completed accurately and legibly.[1]
Step 4: Storage
Store the waste container in a designated satellite accumulation area (SAA) while awaiting pickup.
-
Action: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Safety Precaution: The storage area should have secondary containment to prevent the spread of material in case of a leak.
Step 5: Arrange for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste through a licensed disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Disposal Method: The most common and recommended method for the disposal of halogenated organic compounds is incineration at a licensed facility.[4][5] Do not pour this chemical down the drain or dispose of it with regular waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
Personal protective equipment for handling (4-Bromobutoxy)(tert-butyl)dimethylsilane
This guide provides immediate, essential safety and logistical information for the handling of (4-Bromobutoxy)(tert-butyl)dimethylsilane. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
This compound is a chemical compound utilized in organic synthesis. Due to its chemical structure, which includes a brominated alkyl chain and a silyl ether group, it requires careful handling to mitigate potential hazards. The primary known hazard is that it is harmful if swallowed[1].
Hazard Identification and Personal Protective Equipment (PPE)
While specific comprehensive safety data for this compound is limited, information from structurally similar compounds and general guidelines for handling brominated organic compounds and organosilanes indicate that appropriate precautions are necessary. The GHS classification for this compound indicates it is harmful if swallowed (Acute Tox. 4)[1]. For similar brominated silane compounds, hazards such as combustibility, skin and eye irritation, and respiratory irritation are noted[2][3]. Therefore, a comprehensive approach to personal protection is crucial.
Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary where there is a risk of splashing. | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or other protective clothing should be worn to prevent skin exposure. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Pre-Operational Checklist:
-
Engineering Controls: Ensure a chemical fume hood is available and functioning correctly. Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
Gather Materials: Prepare all necessary equipment and reagents before handling the chemical.
Step-by-Step Handling Protocol:
-
Donning Personal Protective Equipment (PPE):
-
Wear a clean, buttoned lab coat.
-
Put on safety glasses with side-shields or goggles.
-
Wear appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes[4].
-
Use compatible lab equipment (e.g., glass, PTFE) and ensure it is clean and dry.
-
Keep the container tightly closed when not in use to prevent the release of vapors and potential moisture contamination[2][4].
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Properly store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance. As a brominated organic compound, it must be treated as hazardous waste[5].
Waste Collection and Disposal Procedure:
-
Identify Waste: Designate all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), as hazardous waste.
-
Segregate Waste:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
-
Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain[6].
-
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material into a sealed container and label it as "Hazardous Waste."
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent entry.
-
Contact your institution's EHS or emergency response team.
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[2].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C10H23BrOSi | CID 582370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. (4-Bromophenoxy)-tert-butyldimethylsilane 97 67963-68-2 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
